Olsalazine-13C6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H10N2O6 |
|---|---|
Peso molecular |
308.19 g/mol |
Nombre IUPAC |
5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1+1,3+1,5+1,7+1,9+1,11+1 |
Clave InChI |
QQBDLJCYGRGAKP-SEAGLJPZSA-N |
SMILES isomérico |
C1=CC(=C(C=C1N=N[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)C(=O)O)C(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Olsalazine-13C6: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Olsalazine-13C6, an isotopically labeled internal standard crucial for the accurate quantification of the anti-inflammatory drug olsalazine (B1677275) in biological matrices. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the treatment of inflammatory bowel diseases, particularly ulcerative colitis.[1] It consists of two molecules of 5-ASA linked by an azo bond. This bond is cleaved by azoreductases produced by colonic bacteria, releasing 5-ASA to exert its anti-inflammatory effects locally in the colon.[2]
Stable isotope-labeled internal standards, such as this compound, are essential for robust bioanalytical method development and validation, particularly for pharmacokinetic and metabolic studies. The use of a 13C-labeled internal standard minimizes variability in sample preparation and analysis, ensuring accurate quantification of the unlabeled drug.
Synthesis of this compound
The synthesis of this compound is achieved through the diazotization of 5-Aminosalicylic Acid-13C6, followed by a coupling reaction. The stable isotope-labeled starting material, 5-Aminosalicylic Acid-13C6 Hydrochloride, is commercially available from suppliers such as LGC Standards and MedChemExpress.[3][4]
Synthetic Pathway
The synthesis involves the formation of a diazonium salt from 5-Aminosalicylic Acid-13C6, which then couples with another molecule of 5-Aminosalicylic Acid-13C6 to form the azo-linked dimer, this compound.
Experimental Protocol
Materials:
-
5-Aminosalicylic Acid-13C6 Hydrochloride
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve a precise amount of 5-Aminosalicylic Acid-13C6 Hydrochloride in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, dissolve an equimolar amount of 5-Aminosalicylic Acid-13C6 in a dilute sodium hydroxide solution, also cooled to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the alkaline solution of 5-Aminosalicylic Acid-13C6 with vigorous stirring, maintaining the temperature below 5 °C.
-
A colored precipitate of this compound will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
-
Characterization of this compound
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of this compound. A reversed-phase method is typically used.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength of approximately 360 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent.
| Parameter | Value |
| Purity (by HPLC) | >98% |
| Isotopic Purity | >99 atom % 13C |
| Chemical Formula | C₈[¹³C]₆H₁₀N₂O₆ |
| Molecular Weight | 308.2 g/mol [5] |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO and Methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹³C NMR spectrum will show characteristic shifts for the labeled carbon atoms.
Expected ¹³C NMR Data:
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass.
Expected Mass Spectrometry Data:
-
Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the mass of this compound. For example, in electrospray ionization (ESI) in negative mode, a peak at m/z [M-H]⁻ would be expected.
-
Isotopic Distribution: The isotopic pattern will confirm the presence of the six ¹³C atoms.
| Analytical Technique | Expected Outcome |
| ¹H NMR | Confirms the proton environment of the molecule. |
| ¹³C NMR | Confirms the carbon skeleton and the position of the ¹³C labels. |
| Mass Spectrometry | Confirms the molecular weight and isotopic enrichment. |
Mechanism of Action and Signaling Pathway
Olsalazine acts as a prodrug, delivering its active metabolite, 5-ASA, to the colon. 5-ASA exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA is known to modulate inflammatory signaling pathways.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.
References
An In-depth Technical Guide to Olsalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine-13C6 is the isotopically labeled form of olsalazine (B1677275), a prodrug used in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. This stable isotope-labeled compound serves as an invaluable internal standard for the quantitative analysis of olsalazine in biological matrices and pharmaceutical formulations by mass spectrometry-based methods. Its use ensures high accuracy and precision in pharmacokinetic and quality control studies. This guide provides a comprehensive overview of this compound, including its chemical properties, a general synthetic strategy, its mechanism of action, and detailed experimental protocols for its quantification.
Chemical and Physical Properties
This compound is structurally identical to olsalazine, with the exception of six carbon atoms in one of the salicylic (B10762653) acid rings being replaced by the heavy isotope, carbon-13. This substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometric analysis.
| Property | Value | Reference |
| Formal Name | (E)-5-((3-carboxy-4-hydroxyphenyl)diazenyl)-2-hydroxybenzoic-1,2,3,4,5,6-¹³C₆ acid | [1] |
| Chemical Formula | C₈[¹³C]₆H₁₀N₂O₆ | [1] |
| Molecular Weight | 308.2 g/mol | [1] |
| Appearance | Yellow crystalline powder | [2] |
| Solubility | Soluble in DMSO and methanol. Soluble in water. | [1][2] |
| Melting Point | 240°C (with decomposition) | [2] |
Synthesis of this compound: A Conceptual Overview
A plausible synthetic route would involve:
-
Preparation of ¹³C₆-labeled Salicylic Acid Derivative: The synthesis would begin with a commercially available, stable isotope-labeled starting material, such as ¹³C₆-phenol or a similarly labeled benzene (B151609) derivative. Through a series of organic reactions (e.g., Kolbe-Schmitt reaction), this would be converted to a ¹³C₆-labeled 5-aminosalicylic acid (5-ASA) or a protected derivative.
-
Diazotization: The ¹³C₆-labeled 5-aminosalicylic acid would then be treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt would be reacted with a second molecule of 5-aminosalicylic acid (either labeled or unlabeled) under controlled pH conditions to form the azo bridge, yielding this compound.
-
Purification: The final product would be purified using standard techniques such as recrystallization or chromatography to ensure high purity for its use as an internal standard.
A general representation of the synthesis of unlabeled olsalazine is provided in the diagram below.
Caption: General synthetic scheme for Olsalazine.
Mechanism of Action and Signaling Pathway
Olsalazine itself is a pharmacologically inactive prodrug. Its therapeutic effect is mediated by its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA).[2] After oral administration, olsalazine remains largely unabsorbed in the small intestine and travels to the colon.[2] There, the azo bond is cleaved by bacterial azoreductases, releasing two molecules of 5-ASA.[2]
The anti-inflammatory effects of 5-ASA are exerted locally on the colonic mucosa. While the exact mechanism is not fully elucidated, it is believed to involve multiple pathways:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation in IBD.
-
Scavenging of Reactive Oxygen Species: 5-ASA has antioxidant properties and can scavenge free radicals, which are implicated in the tissue damage associated with ulcerative colitis.
-
Inhibition of NF-κB Signaling: 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Olsalazine's metabolic activation and mechanism of action.
Experimental Protocols for Quantification
The primary application of this compound is as an internal standard in quantitative analytical methods. Below are detailed protocols for the analysis of olsalazine in different matrices.
Quantification of Olsalazine in Pharmaceutical Formulations by HPLC
This method is suitable for determining the content of olsalazine in capsules.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Newcrom R1 column (or equivalent C18 column).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Newcrom R1, 2.1x100 mm, 3 µm, 100A |
| Mobile Phase | Acetonitrile: 0.2% H₂SO₄ in water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 224 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of olsalazine reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: For capsules, accurately weigh the contents of not fewer than 20 capsules and determine the average weight. Take a portion of the powdered capsule contents equivalent to a known amount of olsalazine and dissolve it in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of olsalazine in the sample by comparing the peak area with that of the standard.
Quantification of Olsalazine and its Metabolite Mesalamine in Human Plasma by LC-MS/MS
This bioanalytical method is suitable for pharmacokinetic studies. This compound is used as the internal standard.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., Kinetex XB-C18, 100x4.6 mm, 2.6 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Deionized water
-
This compound (internal standard)
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions (Illustrative):
| Parameter | Condition |
|---|---|
| Column | Kinetex XB-C18 (100x4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of olsalazine and mesalamine |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transitions | Olsalazine: m/z 301.1 → 154.0this compound: m/z 307.1 → 160.0Mesalamine: m/z 152.0 → 108.0 |
Quantification: The concentration of olsalazine in the plasma samples is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard (this compound) versus the concentration of the analyte.
Caption: Bioanalytical workflow for Olsalazine quantification.
Quantitative Data Summary
Clinical Efficacy of Olsalazine in Ulcerative Colitis
| Study | Dose | Outcome | Result | p-value | Reference |
| Randomized, Placebo-Controlled Trial | 0.75 g/day | Clinical Improvement | 29% of patients | <0.05 | [3] |
| 1.5 g/day | Clinical Improvement | 27% of patients | <0.05 | [3] | |
| 3 g/day | Clinical Improvement | 50% of patients | <0.05 | [3] | |
| Placebo | Clinical Improvement | 16% of patients | - | [3] | |
| Field Study | Mean initial dose: 2324 mg/day | Remission at 6 weeks | 42% of patients with active disease | N/A | [4] |
| Mean dose at 6 months: 1325 mg/day | Remission at 6 months | 91% of patients with active disease | N/A | [4] |
Pharmacokinetic Parameters of Olsalazine and its Metabolites
| Parameter | Analyte | Value | Reference |
| Systemic Bioavailability | Olsalazine | ~2.4% of a 1.0 g oral dose | [2] |
| Peak Serum Concentration (Cmax) | Olsalazine | 1.6 to 6.2 µmol/L (after 1 g single dose) | [5] |
| 5-ASA | 0 to 4.3 µmol/L (after 1 g olsalazine dose) | [2] | |
| N-acetyl-5-ASA | 1.7 to 8.7 µmol/L (after 1 g olsalazine dose) | [2] | |
| Time to Peak Concentration (Tmax) | Olsalazine | ~1 hour | [5] |
| 5-ASA | 4 to 8 hours | [2] | |
| Half-life (t½) | Olsalazine-O-sulfate | 7 days | [2] |
| Protein Binding | Olsalazine | >99% | [5] |
| Olsalazine-O-sulfate | >99% | [2] |
Conclusion
This compound is an essential tool for the accurate quantification of olsalazine in various research and clinical settings. Its use as an internal standard in LC-MS/MS methods allows for precise pharmacokinetic and bioequivalence studies, contributing to a better understanding of the therapeutic effects of olsalazine in the treatment of ulcerative colitis. This guide has provided a comprehensive technical overview of this compound, from its fundamental properties to its application in detailed analytical protocols, to support the work of researchers and professionals in the field of drug development and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Olsalazine sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of olsalazine (dipentum) in the treatment of patients with ulcerative colitis--results of a field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Olsalazine-13C6: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and structure of Olsalazine-13C6, an isotopically labeled form of the anti-inflammatory prodrug Olsalazine. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information for experimental design and execution.
Core Chemical Properties
This compound is a stable, isotopically labeled analog of Olsalazine, primarily utilized as an internal standard for its quantification in biological matrices by mass spectrometry.[1] The incorporation of six carbon-13 isotopes provides a distinct mass shift, facilitating its differentiation from the unlabeled endogenous compound.
Structural and Molecular Data
The fundamental structural and molecular characteristics of this compound are summarized in the table below. For comparative purposes, data for unlabeled Olsalazine are also provided where relevant.
| Property | This compound | Olsalazine (unlabeled) |
| Formal Name | (E)-5-((3-carboxy-4-hydroxyphenyl)diazenyl)-2-hydroxybenzoic-1,2,3,4,5,6-13C6 acid | 5-[(E)-(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
| Molecular Formula | C₈[¹³C]₆H₁₀N₂O₆ | C₁₄H₁₀N₂O₆ |
| Formula Weight | 308.2 g/mol [1] | 302.24 g/mol [2] |
| CAS Number | Not specified; often tracked by supplier-specific codes. | 15722-48-2[2] |
| Purity | ≥98%[1] | Varies by supplier and grade |
| Canonical SMILES | OC(C1=C(O)C=CC(/N=N/[13C]2=[13CH]--INVALID-LINK--=--INVALID-LINK--[13CH]=[13CH]2)=C1)=O[1] | O=C(O)c1cc(ccc1O)/N=N/c2cc(C(O)=O)c(O)cc2 |
| InChI Key | QQBDLJCYGRGAKP-FCGFREEASA-N[1] | QQBDLJCYGRGAKP-FOCLMDBBSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are expected to be very similar to its unlabeled counterpart. Quantitative data for the labeled compound are not widely published; therefore, data for unlabeled Olsalazine are provided as a reference.
| Property | Value | Notes |
| Physical State | Solid[1] | Crystalline powder for the disodium (B8443419) salt[3] |
| Melting Point | Not available for 13C6 form. 240 °C (with decomposition) for unlabeled disodium salt.[3] | The free acid form may have a different melting point. Isotopic labeling can slightly alter physical properties. |
| Boiling Point | Not applicable | Decomposes upon heating. |
| Solubility | Soluble in DMSO and Methanol.[1] | Quantitative solubility data for the 13C6 form is not available. The disodium salt of unlabeled Olsalazine is soluble in water.[3] |
Chemical Structure and Isotopic Labeling
Olsalazine is a dimer of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond. In this compound, one of the salicylic (B10762653) acid rings is uniformly labeled with six carbon-13 atoms. This specific labeling is crucial for its use as an internal standard in quantitative mass spectrometry assays.
The logical relationship between Olsalazine, its labeled counterpart, and its active metabolite is depicted below.
Caption: Relationship between Olsalazine, this compound, and 5-ASA.
Mechanism of Action and Signaling Pathway
Olsalazine itself is a prodrug and is not pharmacologically active. After oral administration, it passes largely unabsorbed through the small intestine to the colon. There, gut bacteria produce azoreductase enzymes that cleave the azo bond, releasing two molecules of the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA).
The primary mechanism of action of 5-ASA is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA is thought to modulate nuclear factor-kappa B (NF-κB) signaling and activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), further contributing to its anti-inflammatory effects.
The signaling pathway affected by the active metabolite of Olsalazine is illustrated below.
Caption: Mechanism of action of Olsalazine's active metabolite, 5-ASA.
Experimental Protocols
Synthesis of this compound (Proposed)
This protocol is adapted from the general synthesis of Olsalazine via diazotization and azo coupling. The key modification is the use of 5-aminosalicylic acid-13C6 as a starting material.
Step 1: Diazotization of 5-Aminosalicylic Acid
-
Dissolve one equivalent of unlabeled 5-aminosalicylic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5°C using an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (one equivalent) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
Step 2: Azo Coupling
-
In a separate reaction vessel, dissolve one equivalent of 5-aminosalicylic acid-13C6 in a buffered aqueous solution at a neutral to slightly acidic pH.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the 5-aminosalicylic acid-13C6 solution with vigorous stirring, ensuring the temperature remains below 5°C.
-
Continue to stir the mixture at low temperature for several hours to allow for complete coupling.
Step 3: Isolation and Purification
-
Collect the precipitated crude this compound by vacuum filtration.
-
Wash the crude product with cold deionized water to remove residual salts.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified this compound under vacuum.
A general workflow for the synthesis and characterization is provided below.
Caption: Proposed workflow for this compound synthesis and analysis.
Analytical Characterization (Illustrative Protocols)
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis spectrophotometer at a wavelength of approximately 360 nm.
-
Expected Outcome: A single major peak corresponding to this compound, with purity determined by the peak area percentage. The retention time should be nearly identical to that of unlabeled Olsalazine.
4.2.2. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Expected m/z: The deprotonated molecule [M-H]⁻ should be observed at approximately 307.06. The exact mass will confirm the elemental composition and the presence of the six 13C isotopes.
-
Fragmentation (MS/MS): Fragmentation of the parent ion would likely involve cleavage of the azo bond, yielding fragments corresponding to the deprotonated 5-ASA and 5-ASA-13C6.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆.
-
¹H NMR: The proton spectrum is expected to be complex due to the two substituted aromatic rings. The chemical shifts would be very similar to unlabeled Olsalazine.
-
¹³C NMR: The spectrum will show signals for the eight ¹²C carbons and six ¹³C-enriched carbons. The signals for the ¹³C-labeled ring will be significantly enhanced in intensity. The chemical shifts for the aromatic carbons are expected in the range of 110-160 ppm, with the carboxyl carbons appearing further downfield (>165 ppm). Due to ¹³C-¹³C coupling within the labeled ring, these signals may appear as complex multiplets.
Conclusion
This compound is an essential tool for pharmacokinetic and metabolic studies of its parent drug, Olsalazine. Its well-defined chemical structure and isotopic labeling provide the necessary properties for its use as a reliable internal standard. While detailed experimental data for the labeled compound itself are sparse, its chemical behavior can be confidently inferred from its unlabeled counterpart, Olsalazine. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers working with this compound.
References
Olsalazine-13C6 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olsalazine, a prodrug of mesalamine, is a cornerstone in the management of inflammatory bowel disease. Accurate quantification of Olsalazine in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. This technical guide provides an in-depth exploration of the mechanism of action of Olsalazine-13C6 as an internal standard in bioanalytical assays. It details the foundational principles of its use in isotope dilution mass spectrometry, presents relevant quantitative data, outlines comprehensive experimental protocols, and provides visual diagrams of key pathways and workflows to support researchers in developing and validating robust analytical methods.
Introduction: The Therapeutic Role of Olsalazine
Olsalazine serves as a targeted delivery system for its active moiety, 5-aminosalicylic acid (5-ASA), also known as mesalamine. Structurally, Olsalazine is a dimer of two 5-ASA molecules linked by an azo bond. This unique configuration protects the active drug from absorption in the upper gastrointestinal tract. Upon reaching the colon, resident bacterial azoreductases cleave the azo bond, liberating two molecules of 5-ASA to exert their anti-inflammatory effects directly at the site of inflammation in the colonic mucosa.[1][2][3] The primary mechanism of action of 5-ASA involves the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, which in turn reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][4]
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for achieving accurate and precise results. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis.
This compound is an ideal internal standard for the quantification of Olsalazine. It is a stable isotope-labeled version of the analyte, where six carbon-12 atoms in one of the salicylic (B10762653) acid rings have been replaced with carbon-13 atoms.
Mechanism of Action as an Internal Standard
The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry . Its mechanism of action is not pharmacological but rather physicochemical and analytical:
-
Identical Chemical and Physical Properties: Due to the isotopic labeling, this compound has virtually identical chemical and physical properties to the unlabeled Olsalazine. This includes its solubility, extraction recovery, and chromatographic retention time. This ensures that both the analyte and the internal standard behave similarly during every step of the analytical process, from extraction to ionization.
-
Co-elution in Chromatography: this compound co-elutes with the unlabeled Olsalazine from the liquid chromatography column. This is critical because it ensures that both compounds experience the same degree of matrix effects (ion suppression or enhancement) at the same time in the mass spectrometer's ion source.
-
Differentiation by Mass-to-Charge Ratio (m/z): While chemically identical, this compound is distinguishable from Olsalazine by the mass spectrometer due to its higher molecular weight (a difference of 6 Daltons). This allows for the simultaneous but separate detection and quantification of both the analyte and the internal standard.
By measuring the ratio of the response of the analyte to the response of the known amount of internal standard, any variations in sample handling, injection volume, or ionization efficiency are effectively normalized, leading to highly accurate and precise quantification.
Quantitative Data
The following tables summarize key quantitative data for Olsalazine and provide representative parameters for a bioanalytical method using this compound.
Table 1: Pharmacokinetic Properties of Olsalazine
| Parameter | Value | Reference(s) |
| Systemic Bioavailability | < 5% (approximately 2.4%) | |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |
| Plasma Protein Binding | >99% | |
| Half-life (t1/2) | ~0.9 hours | |
| Major Metabolite | 5-aminosalicylic acid (5-ASA) | |
| Primary Route of Elimination | Feces (as 5-ASA and its metabolites) |
Table 2: Representative LC-MS/MS Parameters for Olsalazine Analysis
Note: These are illustrative parameters and require optimization during method development.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Olsalazine) | To be determined empirically (e.g., precursor ion corresponding to [M+H]+ or [M-H]- and a characteristic product ion) |
| MRM Transition (this compound) | Precursor ion will be [M+6+H]+ or [M+6-H]-, product ion will be the same as for unlabeled Olsalazine |
| Collision Energy | To be optimized for each transition |
| Dwell Time | To be optimized |
Experimental Protocols
The following are representative protocols for the extraction of Olsalazine from a biological matrix (e.g., plasma) for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Aliquoting: To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner sample extract compared to protein precipitation.
-
Aliquoting: To 200 µL of plasma sample, standard, or quality control in a glass tube, add 10 µL of this compound internal standard working solution.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Mandatory Visualizations
Signaling and Metabolic Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Role of Olsalazine-13C6 in Inflammatory Bowel Disease Research: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine (B1677275) is an established anti-inflammatory agent utilized in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It functions as a prodrug, consisting of two molecules of 5-aminosalicylic acid (5-ASA, or mesalamine) linked by an azo bond.[3][4] This unique structure facilitates targeted delivery to the colon, where the azo bond is cleaved by bacterial azoreductases, releasing the therapeutically active 5-ASA moieties.[5] The localized action of 5-ASA on the colonic mucosa minimizes systemic side effects.
The introduction of stable isotope-labeled analogs, such as Olsalazine-13C6, offers a powerful tool for advanced research into the pharmacokinetics, metabolism, and mechanism of action of this important therapeutic agent. Stable isotopes are non-radioactive and safe for use in human studies, providing a means to trace the fate of a drug and its metabolites with high precision using mass spectrometry. This guide will provide a comprehensive overview of the established knowledge of Olsalazine and explore the potential applications of this compound in IBD research, complete with experimental protocols and data presentation.
Pharmacokinetics and Metabolism: Tracing the Journey of Olsalazine
The clinical efficacy of Olsalazine is intrinsically linked to its pharmacokinetic profile, which ensures the delivery of 5-ASA to its site of action. This compound can be instrumental in elucidating the finer details of this process. By replacing six naturally occurring carbon-12 atoms with carbon-13, the mass of the molecule is increased, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. This enables researchers to:
-
Precisely quantify the conversion of Olsalazine to 5-ASA: By administering a known dose of this compound, the appearance of 13C-labeled 5-ASA can be monitored over time in various biological matrices.
-
Differentiate between drug-derived and endogenous molecules: Stable isotope labeling allows for the unambiguous identification of metabolites originating from the administered drug.
-
Conduct highly accurate bioavailability and bioequivalence studies: The use of a labeled internal standard is the gold standard in quantitative bioanalysis.
-
Investigate the influence of gut microbiota on drug metabolism: The rate and extent of azo bond cleavage can be studied in different patient populations or in response to interventions that modify the gut microbiome.
Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites
| Parameter | Olsalazine | 5-ASA (from Olsalazine) | N-acetyl-5-ASA (Ac-5-ASA) | Reference |
| Systemic Bioavailability | ~2.4% | Low systemic absorption from colon | Metabolite of absorbed 5-ASA | |
| Primary Site of Metabolism | Colon (cleavage by bacterial azoreductases) | Colonic epithelium and liver (acetylation) | - | |
| Elimination | Primarily in feces as 5-ASA and Ac-5-ASA | Feces and urine | Feces and urine | |
| Colonic Concentration of 5-ASA (from Olsalazine 1g twice daily) | 23.7 (SEM 1.9) mmol/l | - | - |
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of 5-ASA, the active moiety of Olsalazine, are multifactorial. Key mechanisms include the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA has been shown to modulate the activity of peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor-kappa B (NF-κB).
This compound can be a valuable tool in dissecting these mechanisms further. For instance, it can be used in metabolic flux analyses to trace the incorporation of the 13C label into downstream metabolites of the arachidonic acid cascade, providing a dynamic view of COX and LOX inhibition.
Cyclooxygenase (COX) Signaling Pathway
The COX pathway is a critical mediator of inflammation. 5-ASA is known to inhibit COX enzymes, thereby reducing the synthesis of prostaglandins.
Figure 1: Inhibition of the COX pathway by 5-ASA released from Olsalazine.
Lipoxygenase (LOX) Signaling Pathway
The LOX pathway is responsible for the production of leukotrienes, which are potent chemoattractants for immune cells. 5-ASA can also inhibit this pathway.
Figure 2: Inhibition of the LOX pathway by 5-ASA derived from Olsalazine.
PPARγ and NF-κB Signaling
5-ASA is an agonist of PPARγ, a nuclear receptor with anti-inflammatory properties. Activation of PPARγ can lead to the inhibition of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes.
Figure 3: Modulation of PPARγ and NF-κB signaling by 5-ASA.
Experimental Protocols
The following protocols provide a framework for preclinical studies investigating the efficacy and mechanism of Olsalazine and can be adapted for use with this compound.
In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used and reproducible model of acute colitis.
Materials:
-
8-10 week old C57BL/6 or BALB/c mice.
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.
-
Olsalazine or this compound.
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
Procedure:
-
Induction of Colitis: Dissolve DSS in drinking water to a final concentration of 2-5% (w/v). Provide this solution as the sole source of drinking water for 5-7 consecutive days. The control group receives regular drinking water.
-
Drug Administration: Administer Olsalazine or this compound daily by oral gavage at a dose of 50-100 mg/kg. Treatment can be initiated prophylactically or therapeutically.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the study (typically day 7-10), euthanize the mice. Collect blood for systemic inflammatory marker analysis. Harvest the colon for macroscopic scoring, histological analysis, and measurement of myeloperoxidase (MPO) activity.
Bioanalytical Method: LC-MS/MS for the Quantification of Olsalazine and Metabolites
This protocol is for the analysis of plasma samples and can be adapted for tissue homogenates.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Olsalazine-d4, 5-ASA-d3, or for studies with this compound, unlabeled Olsalazine and 5-ASA would serve as internal standards for the labeled analytes).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters:
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive or negative, optimized for the analytes.
-
MRM Transitions:
-
Olsalazine: Precursor ion > product ion (to be determined empirically).
-
This compound: [Precursor ion + 6] > [product ion + x] (the shift in the product ion will depend on the fragmentation pattern).
-
5-ASA: Precursor ion > product ion (e.g., m/z 154 > 108).
-
5-ASA-13C6: [Precursor ion + 6] > [product ion + x].
-
Ac-5-ASA: Precursor ion > product ion (e.g., m/z 196 > 136).
-
Ac-5-ASA-13C6: [Precursor ion + 6] > [product ion + x].
-
Data Analysis:
Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study using this compound.
Figure 4: A representative experimental workflow for preclinical IBD research.
Quantitative Data from Clinical Studies
The following tables summarize the efficacy of Olsalazine in clinical trials for the treatment of ulcerative colitis.
Table 2: Efficacy of Olsalazine in Active Ulcerative Colitis
| Study | Dose | Duration | Outcome | Improvement with Olsalazine | Improvement with Placebo | Reference |
| Double-blind, placebo-controlled trial | 3.0 g/day | 4 weeks | Clinical and colonoscopic improvement | 57% (4/7) | 25% (2/8) (clinical only) | |
| Dose-ranging clinical trial | 0.75-3 g/day | - | Clinical improvement | 35% (overall) | 16% | |
| Randomized double-blind trial | 2 g/day | 4 weeks | Significant improvement in endoscopic findings | Statistically significant improvement | - |
Table 3: Efficacy of Olsalazine in Maintaining Remission of Ulcerative Colitis
| Study | Dose | Duration | Relapse Rate with Olsalazine | Relapse Rate with Placebo/Comparator | Reference |
| Controlled study | 500 mg twice daily | 6 months | 23% (12/52) | 45% (22/49) | |
| Controlled study vs. Sulfasalazine | 500 mg twice daily | 6 months | 19.5% | 12.2% (Sulfasalazine 1g twice daily) |
Conclusion
Olsalazine remains a valuable therapeutic option for patients with ulcerative colitis. The advent of stable isotope-labeled analogs like this compound provides an exciting opportunity for researchers to delve deeper into its pharmacology. By enabling precise tracing and quantification, this compound can help to refine our understanding of its metabolic fate, elucidate its complex mechanisms of action, and potentially guide the development of new and improved therapies for inflammatory bowel disease. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this important area of research.
References
- 1. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An olsalazine nanoneedle-embedded inulin hydrogel reshapes intestinal homeostasis in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olsalazine in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unraveling Drug Metabolism: A Technical Guide to the Application of Olsalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of Olsalazine-13C6, a stable isotope-labeled analogue of Olsalazine (B1677275), for the comprehensive study of drug metabolism pathways. Olsalazine serves as a prodrug, delivering the therapeutically active 5-aminosalicylic acid (5-ASA) to the colon. The use of a 13C-labeled version offers a powerful tool for researchers to trace, identify, and quantify the parent drug and its metabolites with high precision and accuracy, overcoming challenges associated with background interference from endogenous molecules.[1]
Introduction to Olsalazine Metabolism
Olsalazine is structurally composed of two 5-ASA molecules linked by an azo bond.[2] Its therapeutic efficacy is dependent on the metabolic activity of the intestinal microbiota.[3] After oral administration, Olsalazine travels largely intact through the upper gastrointestinal tract. Upon reaching the colon, it undergoes targeted metabolism by bacterial azoreductases, which cleave the azo bond to release two molecules of 5-ASA.
A minor fraction of Olsalazine can be absorbed systemically and metabolized in the liver to Olsalazine-O-sulfate. The released 5-ASA, the active anti-inflammatory agent, is further metabolized in the colonic epithelium and the liver to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), its primary metabolite.
The application of this compound allows for the precise tracking of the carbon backbone through these metabolic transformations, enabling detailed pharmacokinetic and metabolic flux analyses.
Metabolic Pathways and Experimental Workflow
The metabolic fate of Olsalazine is a multi-step process involving both microbial and host enzymes. The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for a metabolism study using this compound.
Caption: Metabolic pathway of orally administered this compound.
Caption: A typical experimental workflow for a drug metabolism study.
Quantitative Data Presentation
The following tables summarize pharmacokinetic parameters for Olsalazine and its key metabolites, derived from studies with the unlabeled compound. These values provide a baseline for what can be expected in studies utilizing this compound.
Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites in Humans
| Parameter | Olsalazine | Olsalazine-O-Sulfate | 5-ASA | Ac-5-ASA |
| Tmax (hours) | ~1.0 | Slow accumulation | Variable | Variable |
| t1/2 (half-life) | ~0.9 hours | ~7 days | 0.4 - 2.4 hours | 6 - 9 hours |
| Plasma Protein Binding | >99% | >99% | ~43% | ~81% |
| Urinary Excretion (% of total 5-ASA) | <1% | - | Mean: 14-31% | Mean: 14-31% |
| Fecal Excretion (% of total 5-ASA) | - | - | Mean: 47-50% | Mean: 47-50% |
Data is compiled from multiple sources and represents a general pharmacokinetic profile.
Table 2: Comparative Colonic and Serum Concentrations (Human Studies)
| Compound | Mean Colonic Concentration (mmol/L) | Serum Concentration |
| 5-ASA (from Olsalazine) | 23.7 (± 1.9) | Lower than mesalazine preps |
| Ac-5-ASA (from Olsalazine) | Lower than 5-ASA | Lower than mesalazine preps |
These data highlight the high colonic delivery of 5-ASA from Olsalazine.
Experimental Protocols
Detailed and validated analytical methods are crucial for the successful application of this compound. The following are representative protocols for the analysis of this compound and its metabolites in biological matrices.
Sample Preparation: Protein Precipitation (for Plasma/Serum)
This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum samples.
-
Aliquoting : Transfer 100 µL of plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard : Add a known concentration of an appropriate internal standard (e.g., a deuterated analog like Mesalamine-d3).
-
Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing : Vortex the mixture vigorously for 1 minute.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Analysis : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Fecal Homogenization and Extraction
This protocol is designed for the extraction of analytes from fecal samples to assess colonic drug metabolism.
-
Homogenization : Homogenize a known weight of fecal sample (e.g., 0.3 g) in a suitable buffer or distilled water (e.g., 0.6 mL).
-
Acidification : Add a small volume of acid (e.g., 90 µL of 12% perchloric acid) to aid in extraction and precipitation.
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 13,000 x g for 10 minutes at 4°C).
-
Filtration : Pass the resulting supernatant through a 0.45 µm filter to remove particulate matter.
-
Dilution : Dilute the filtered extract as necessary with the mobile phase before injection into the LC-MS/MS system.
-
Stability Note : For analysis of 5-ASA in feces, samples should be stored at -20°C and potentially treated with a stabilizing agent like HgCl2 to prevent degradation.
LC-MS/MS Analysis Method
A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantification of this compound and its metabolites.
-
Chromatographic Column : A C18 reversed-phase column (e.g., Kinetex XB-C18, 100x4.6mm, 2.6µ) is suitable for separation.
-
Mobile Phase : A gradient elution using a combination of 0.1% formic acid in water and acetonitrile is often effective.
-
Ionization Mode : Electrospray ionization (ESI) in negative mode is typically used for these acidic compounds.
-
Mass Spectrometry : A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode should be used for quantification.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound, 5-ASA-13C6, Ac-5-ASA-13C6, and the internal standard must be determined and optimized. The +6 Da mass shift of the 13C6-labeled compounds compared to their unlabeled counterparts will be used for their specific detection.
Conclusion
This compound is a critical tool for modern drug metabolism research. Its use, in conjunction with robust analytical techniques like LC-MS/MS, allows for the unambiguous tracing and quantification of the parent drug and its metabolites through complex biological systems. This technical guide provides the foundational knowledge, including metabolic pathways, quantitative data, and detailed experimental protocols, to empower researchers in their studies of Olsalazine and other colon-targeted drug delivery systems. The insights gained from such studies are invaluable for optimizing drug design, understanding drug-microbiome interactions, and ensuring therapeutic efficacy and safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Studies of Olsalazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olsalazine (B1677275) is a well-established prodrug designed for the targeted delivery of mesalamine (5-aminosalicylic acid, 5-ASA) to the colon. This technical guide provides a comprehensive overview of the foundational preliminary studies that have elucidated the pharmacokinetics, metabolism, and clinical efficacy of olsalazine. While specific studies on Olsalazine-13C6 are not prevalent in the public domain, the extensive data on the parent compound, olsalazine, offers critical insights for researchers and drug development professionals. This document summarizes key quantitative data in structured tables, details representative experimental protocols, and provides visualizations of the metabolic pathway and a typical clinical trial workflow to support further research and development in the field of inflammatory bowel disease.
Pharmacokinetic Profile
Olsalazine is characterized by its limited systemic absorption and targeted release of its active moiety, 5-ASA, in the colon.[1][2] Following oral administration, the majority of an olsalazine dose reaches the lower gastrointestinal tract intact.[2]
Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites
| Parameter | Olsalazine | Olsalazine-O-Sulfate (Olsalazine-S) | 5-Aminosalicylic Acid (5-ASA) | N-Acetyl-5-ASA (Ac-5-ASA) |
| Systemic Bioavailability | ~2.4% of a 1.0 g oral dose[1][3] | - | - | - |
| Peak Plasma Concentration (Cmax) | 1.6 - 6.2 µmol/L (after a single 1.0 g dose) | 3.3 - 12.4 µmol/L (at steady state) | 0 - 4.3 µmol/L (after a single 1.0 g dose) | 1.7 - 8.7 µmol/L (after a single 1.0 g dose) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-3 weeks to reach steady state | 4 - 8 hours | - |
| Plasma Protein Binding | >99% | >99% | 74% | 81% |
| Elimination Half-Life (t½) | ~0.9 hours | ~7 days | ~45 minutes | ~80 minutes |
| Primary Route of Excretion | Feces (as 5-ASA and Ac-5-ASA) | Urine | Feces | Urine and Feces |
Metabolic Pathway
The primary metabolic activation of olsalazine occurs in the colon. Gut bacteria possessing azoreductase enzymes cleave the azo bond of olsalazine, releasing two molecules of the therapeutically active 5-ASA. A minor fraction of absorbed olsalazine is metabolized in the liver to olsalazine-O-sulfate. The liberated 5-ASA can be further metabolized to N-acetyl-5-ASA in the colonic epithelium and the liver.
References
Olsalazine in Preclinical Colitis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine (B1677275), a prodrug of 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its unique structure, consisting of two 5-ASA molecules linked by an azo bond, facilitates targeted delivery to the colon.[2] This design minimizes systemic absorption in the upper gastrointestinal tract, allowing the majority of the drug to reach the site of inflammation.[3][4] In the colon, gut microbiota produce azoreductase enzymes that cleave the azo bond, releasing the active anti-inflammatory agent, 5-ASA.[1][2]
This technical guide provides a comprehensive overview of the applications of Olsalazine in preclinical models of colitis. While the prompt specified Olsalazine-13C6, a thorough literature search did not yield studies utilizing this specific isotopically labeled form in preclinical colitis models. The use of 13C-labeled compounds is typically for tracer studies to elucidate metabolic pathways and pharmacokinetics. While general pharmacokinetic studies of Olsalazine, some utilizing 14C-labeling, have been conducted, specific quantitative data from this compound studies in the context of colitis models are not publicly available.[5] Therefore, this guide focuses on the extensive data available for unlabeled Olsalazine, which remains highly relevant for understanding its efficacy and mechanism of action in these models.
This document details the experimental protocols for the most commonly employed preclinical colitis models, presents quantitative data on the efficacy of Olsalazine from various studies in structured tables, and provides visualizations of key signaling pathways and experimental workflows using the DOT language for Graphviz.
Mechanism of Action
Olsalazine functions as a colon-specific delivery system for its active moiety, 5-ASA.[2] Upon reaching the colon, the azo bond is cleaved by bacterial azoreductases, releasing two molecules of 5-ASA.[2][6] 5-ASA exerts its anti-inflammatory effects through a multi-faceted approach, which includes the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][6] Furthermore, 5-ASA is understood to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response, and may also act as a scavenger of reactive oxygen species.[1][6]
Preclinical Models of Colitis
Two of the most widely utilized animal models to evaluate the efficacy of Olsalazine are Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis and 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is favored for its simplicity and reproducibility in inducing acute or chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis.[1][7]
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell-mediated immune response that shares pathological features with Crohn's disease, characterized by transmural inflammation.[1][8]
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Olsalazine in various colitis models.
Table 1: Effect of Olsalazine on Disease Activity Index (DAI) and Histological Score in DSS-Induced Colitis in Mice
| Parameter | Control (DSS) | Olsalazine (50 mg/kg) | Olsalazine (100 mg/kg) | Reference |
| Disease Activity Index (DAI) | 3.5 ± 0.4 | 1.8 ± 0.3 | Significantly Decreased | [6][9] |
| Histological Score | Significantly Increased | Significantly Decreased | Significantly Decreased | [8] |
| Colon Length (cm) | 6.2 ± 0.6 | 8.1 ± 0.4 | N/A | [9] |
| Spleen Weight (g) | 0.25 ± 0.05 | 0.15 ± 0.03 | N/A | [9] |
Data are presented as mean ± standard error of the mean where available. "Significantly Decreased/Increased" indicates a statistically significant difference compared to the DSS control group as reported in the source study.
Table 2: Effect of Olsalazine (0.6 g/kg) on Serum Cytokine Levels in DSS-Induced Colitis in Mice (ng/L)
| Cytokine | Normal Control | DSS Model | Olsalazine | Reference |
| TNF-α | 105.3 ± 15.2 | 250.6 ± 25.8 | 150.4 ± 18.9 | [8] |
| IL-1β | 45.2 ± 8.7 | 120.3 ± 15.6 | 70.1 ± 10.2 | [8] |
| IFN-γ | 60.7 ± 9.1 | 150.8 ± 17.4 | 90.5 ± 12.3 | [8] |
| IL-2 | 85.4 ± 10.3 | 40.1 ± 7.5 | 75.8 ± 9.8 | [8] |
| IL-10 | 110.2 ± 12.5 | 55.3 ± 8.9 | 95.7 ± 11.4 | [8] |
Data are presented as mean ± standard deviation.
Table 3: Effect of Olsalazine on Colonic Homogenate Cytokine and Growth Factor Levels in DSS-Induced Colitis in Mice (ng/L)
| Factor | Normal Control | DSS Model | Olsalazine (0.6 g/kg) | Reference |
| IL-7 | 30.1 ± 5.6 | 80.4 ± 10.2 | 45.2 ± 7.8 | [8] |
| IL-17 | 50.3 ± 8.9 | 130.7 ± 16.5 | 75.4 ± 11.1 | [8] |
| IL-22 | 90.6 ± 11.2 | 42.8 ± 6.9 | 80.3 ± 10.5 | [8] |
| TGF-β1 | 120.5 ± 14.7 | 65.2 ± 9.3 | 105.9 ± 13.2 | [8] |
| EGF | 150.8 ± 18.3 | 70.4 ± 10.8 | 130.1 ± 16.7 | [8] |
Data are presented as mean ± standard deviation.
Table 4: Effect of Olsalazine on Eicosanoid Production in Colonic Tissue in DSS-Induced Colitis in Mice
| Eicosanoid | DSS Model | Olsalazine (400 mg/kg) | Reference |
| Prostaglandins | ~2-fold increase vs. control | Decreased to baseline | [10] |
| All Eicosanoids | ~5-fold increase vs. control | Decreased to baseline | [10] |
This study reported fold changes and qualitative decreases.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in Mice
-
Animal Model: 8-10 week old male C57BL/6 or BALB/c mice are typically used.[9] Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[9]
-
Induction of Colitis: DSS (molecular weight 36,000-50,000 Da) is dissolved in drinking water to a final concentration of 2-5% (w/v).[9] This DSS solution is provided as the sole source of drinking water for 5-7 consecutive days.[9] Control mice receive regular drinking water.[3]
-
Olsalazine Administration: Olsalazine is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).[3] It can be administered orally via gavage at doses typically ranging from 50 to 100 mg/kg/day.[9] Treatment can be prophylactic (starting 1-2 days before colitis induction) or therapeutic (starting after the onset of clinical signs).[3]
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored and combined to calculate the DAI.[3][9]
-
Macroscopic Assessment: At the end of the study, animals are euthanized, and the entire colon is excised. The colon length is measured (colitis leads to colon shortening).[9]
-
Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed to assess inflammation severity, extent, and crypt damage.[8]
-
Biochemical Analysis: Another section of the colon is homogenized to measure Myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and cytokine levels using ELISA.[8]
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats weighing 200-250g are commonly used.[7]
-
Pre-Procedure: Rats are fasted for 24 hours before the induction of colitis, with free access to water.[7]
-
Induction of Colitis:
-
Animals are lightly anesthetized.
-
A solution of TNBS in 50% ethanol (B145695) is prepared.
-
Approximately 100 µL of the TNBS solution is slowly administered intrarectally using a catheter inserted about 4 cm from the anus. The animal is held in a head-down position for at least 60 seconds to ensure the solution is distributed.[3]
-
The control group receives 50% ethanol using the same procedure.[3]
-
-
Olsalazine Administration: Olsalazine is administered daily by oral gavage.
-
Assessment of Colitis:
-
Animals are monitored daily for clinical signs of colitis.
-
At the end of the experiment (typically 3-7 days post-induction), rats are euthanized, and the colon is collected for macroscopic scoring of inflammation and ulceration, as well as for histological and biochemical analyses.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic Pathway of Orally Administered Olsalazine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Role of Olsalazine-13C6 in Modern Pharmacokinetic Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, a thorough understanding of a drug's pharmacokinetic profile is paramount. This profile, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates dosing regimens, efficacy, and potential toxicity. The precision of pharmacokinetic studies hinges on the accuracy of bioanalytical methods used to quantify drug concentrations in biological matrices. Stable isotope-labeled (SIL) internal standards have emerged as the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, for their ability to minimize analytical variability.[1][2] This technical guide provides a comprehensive overview of the function of Olsalazine-13C6 in the pharmacokinetic analysis of olsalazine (B1677275), a prodrug used in the treatment of inflammatory bowel disease.
Olsalazine itself is comprised of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond. This bond is designed to be cleaved by bacterial azoreductases in the colon, releasing the active therapeutic agent, 5-ASA (mesalamine), directly at the site of action.[3][4] This targeted delivery minimizes systemic absorption of 5-ASA and its associated side effects.[3] Accurate quantification of olsalazine and its metabolites is crucial for understanding its disposition and ensuring the efficacy of its colon-targeting mechanism. This compound, as a stable isotope-labeled analog of the parent drug, plays a critical role in achieving the high level of accuracy and precision required in these bioanalytical methods.
The Core Function of this compound: An Ideal Internal Standard
This compound serves as an internal standard (IS) in the bioanalysis of olsalazine. An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls in an analytical run. Its purpose is to correct for variations that can occur during sample preparation and analysis.
Stable isotope-labeled internal standards like this compound are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest (unlabeled olsalazine). This near-identical nature ensures that this compound and olsalazine behave similarly during:
-
Sample Extraction: Any loss of analyte during extraction from the biological matrix (e.g., plasma, urine) will be mirrored by a proportional loss of the SIL-IS.
-
Chromatographic Separation: The SIL-IS will co-elute with the analyte, experiencing the same chromatographic conditions.
-
Mass Spectrometric Detection: The SIL-IS will experience the same degree of ionization suppression or enhancement (matrix effects) as the analyte.
By measuring the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to highly accurate and precise quantification.
Pharmacokinetic Profile of Olsalazine
Understanding the pharmacokinetics of olsalazine is essential for designing and interpreting bioanalytical studies. Following oral administration, olsalazine has limited systemic bioavailability. The majority of the dose reaches the colon intact, where it is cleaved by bacterial enzymes to release two molecules of 5-ASA.
Table 1: Pharmacokinetic Parameters of Olsalazine and its Major Metabolites
| Parameter | Olsalazine | Olsalazine-O-Sulfate | 5-Aminosalicylic Acid (5-ASA) | N-Acetyl-5-ASA (Ac-5-ASA) |
| Systemic Bioavailability | ~2.4% | - | Low | - |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-3 weeks (steady state) | 4-8 hours | - |
| Plasma Half-life (t½) | ~0.9 hours | ~7 days | - | - |
| Protein Binding | >99% | >99% | ~43% | ~78% |
| Primary Route of Elimination | Feces (as 5-ASA) | Urine | Feces and Urine (as Ac-5-ASA) | Urine |
Data compiled from multiple sources.
Experimental Protocol: Quantification of Olsalazine in Human Plasma using LC-MS/MS with this compound
While a specific, publicly available validated method for olsalazine using this compound is not readily found, the following protocol is a representative example based on established methods for olsalazine's metabolites and best practices for SIL internal standards.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Table 2: Representative MRM Transitions for Olsalazine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Olsalazine | [M-H]⁻ | [Fragment Ion] |
| This compound | [M-H+6]⁻ | [Fragment Ion+6] |
Note: Specific m/z values would need to be determined through infusion and optimization experiments.
3. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: Assessing the potential for interference from endogenous matrix components.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Calibration Curve: Establishing the relationship between analyte concentration and the response ratio.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.
Visualizing the Workflow and Metabolic Pathway
Diagram 1: Bioanalytical Workflow for Olsalazine Quantification
Caption: A typical bioanalytical workflow for the quantification of olsalazine in plasma.
Diagram 2: Metabolic Pathway of Olsalazine
References
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of Olsalazine-13C6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Olsalazine in human plasma, utilizing Olsalazine-13C6 as a stable isotope-labeled internal standard. Olsalazine is a prodrug of Mesalamine (5-aminosalicylic acid), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease.[1] This method employs a straightforward protein precipitation for sample preparation and utilizes multiple reaction monitoring (MRM) for accurate quantification. The described method is intended as a starting point for researchers and scientists engaged in pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of Olsalazine.
Introduction
Olsalazine is specifically designed to deliver its active metabolite, Mesalamine, to the colon, thereby maximizing its therapeutic effect on the inflamed tissue while minimizing systemic side effects.[1] The accurate measurement of Olsalazine in biological matrices is essential for understanding its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1] The use of a stable isotope-labeled internal standard, this compound, ensures the highest degree of accuracy by compensating for matrix effects and variability in sample processing.[2]
Metabolic Pathway
Olsalazine consists of two Mesalamine molecules linked by an azo bond. Upon reaching the colon, this bond is cleaved by bacterial azoreductases, releasing two molecules of the therapeutically active Mesalamine.[1]
References
Application Notes and Protocols for Olsalazine-13C6 in Experimental Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine (B1677275), a prodrug of 5-aminosalicylic acid (5-ASA), is an established anti-inflammatory agent for the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Its unique structure, consisting of two 5-ASA molecules linked by an azo bond, facilitates targeted drug delivery to the colon.[1][2] Upon reaching the colon, resident bacterial azoreductases cleave the azo bond, releasing the two active 5-ASA molecules to exert their therapeutic effects locally on the colonic mucosa.[2] The use of isotopically labeled Olsalazine-13C6 offers a powerful tool for researchers to conduct detailed metabolic fate, distribution, and pharmacokinetic studies in preclinical models of colitis, providing precise insights into the drug's mechanism of action.
These application notes provide a comprehensive protocol for the use of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine model of colitis, a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[2]
Mechanism of Action
The therapeutic efficacy of Olsalazine is mediated by its active metabolite, 5-ASA. While the complete mechanism is not fully elucidated, 5-ASA is known to exert its anti-inflammatory effects through multiple pathways:[2]
-
Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2][3][4][5]
-
Modulation of NF-κB Signaling: 5-ASA can interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][6][7]
-
Activation of PPAR-γ: 5-ASA is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties in the colon.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the administration of Olsalazine and its effects in experimental colitis models.
Table 1: Recommended Dosage and Administration of this compound in a Murine DSS-Induced Colitis Model
| Parameter | Recommendation | Reference |
| Animal Model | 8-10 week old C57BL/6 or BALB/c mice | [2] |
| Dosage | 50-100 mg/kg/day | [2] |
| Administration Route | Oral gavage | [2] |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) | [1] |
| Treatment Regimen | Prophylactic or Therapeutic | [1][2] |
Table 2: Key Parameters for Assessment of Colitis Severity
| Parameter | Method of Assessment | Scoring/Measurement | Reference |
| Disease Activity Index (DAI) | Daily monitoring of weight loss, stool consistency, and rectal bleeding | Combined score of 0-12 | [1][7][10][11] |
| Colon Length | Measurement at necropsy | cm | [2] |
| Histological Score | H&E staining of colon sections | Score based on inflammation, crypt damage, and ulceration | [3][4][6][8][12] |
| Myeloperoxidase (MPO) Activity | Biochemical assay of colon tissue homogenates | Units/g of tissue | [13][14][15] |
Table 3: Expected Effects of Olsalazine on Inflammatory Markers in DSS-Induced Colitis
| Inflammatory Marker | Expected Effect | Reference |
| TNF-α | Decrease | [9][14][16][17] |
| IL-1β | Decrease | [7][9][16][17] |
| IL-6 | Decrease | [16][17] |
| IL-17 | Decrease | [9][16] |
| Prostaglandin (B15479496) E2 (PGE2) | Decrease | [3][18][19] |
| Leukotriene B4 (LTB4) | Decrease | [19] |
Experimental Protocols
Induction of DSS Colitis in Mice
This protocol describes the induction of acute colitis using DSS.
Materials:
-
8-10 week old male C57BL/6 or BALB/c mice
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be titrated depending on the mouse strain and specific DSS batch.[2]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[2]
-
The control group should receive regular sterile drinking water.
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.
Administration of this compound
Materials:
-
This compound
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in 0.5% CMC. The concentration should be calculated based on the desired dosage (50-100 mg/kg) and the average weight of the mice.
-
Administer the this compound suspension or vehicle (0.5% CMC) to the respective groups of mice via oral gavage once daily.
-
Prophylactic Treatment: Begin administration of this compound one day before or on the same day as the initiation of DSS administration and continue for the duration of the study.[1]
-
Therapeutic Treatment: Begin administration of this compound after the onset of clinical signs of colitis (typically 2-3 days after starting DSS).[1]
Assessment of Colitis Severity
a. Disease Activity Index (DAI)
The DAI is a composite score used to assess the clinical severity of colitis.[1][7][10][11]
Scoring Criteria:
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding)
The daily DAI is the sum of the scores for these three parameters.
b. Macroscopic Assessment
-
At the end of the experiment, euthanize the mice.
-
Excise the entire colon from the cecum to the anus.
-
Measure the length of the colon. Colon shortening is a hallmark of inflammation.[2]
c. Histological Analysis
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and prepare 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the sections for the severity of inflammation, crypt damage, and ulceration using a validated scoring system.[3][4][6][8][12]
d. Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in the colon is a quantitative marker of neutrophil infiltration and inflammation.[13][14][15]
-
Homogenize a pre-weighed section of the colon in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric assay with a substrate such as o-dianisidine dihydrochloride.[13]
-
Express MPO activity as units per gram of tissue.
Analysis of this compound and its Metabolites
The use of this compound allows for precise quantification of the parent drug and its metabolites (5-ASA-13C6 and N-acetyl-5-ASA-13C6) in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Sample Preparation (Plasma):
-
Collect blood samples and prepare plasma.
-
Perform protein precipitation by adding ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated mesalamine).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
Sample Preparation (Colon Tissue):
-
Homogenize a pre-weighed section of the colon in a suitable solvent.
-
Process the homogenate using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Analyze the extracted sample by LC-MS/MS.
LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method for the simultaneous quantification of this compound, 5-ASA-13C6, and N-acetyl-5-ASA-13C6.
-
The mass transitions for the 13C6-labeled compounds will be shifted by +6 Da compared to their unlabeled counterparts, allowing for clear differentiation and accurate quantification.
Visualizations
Caption: Experimental workflow for using this compound in DSS-induced colitis.
Caption: Metabolic and signaling pathway of Olsalazine.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]
- 3. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 5-Aminosalicylic Acid Mediates Expression of Cyclooxygenase-2 and 15-Hydroxyprostaglandin Dehydrogenase to Suppress Colorectal Tumorigenesis | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of soybean lipoxygenase by sulfasalazine and 5-aminosalicylic acid: a possible mode of action in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisome proliferator-activated receptor-γ is downregulated in ulcerative colitis and is involved in experimental colitis-associated neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ejbps.com [ejbps.com]
- 16. Colonic prostaglandin E2 levels and olsalazine metabolism in relapsing ulcerative colitis: implications for controlled trials in the long term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Longterm olsalazine treatment: pharmacokinetics, tolerance and effects on local eicosanoid formation in ulcerative colitis and Crohn's colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Lipoxygenase inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-aminosalicylic acid mediates expression of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase to suppress colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Mesalamine in Human Plasma using Olsalazine-¹³C₆ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesalamine (5-aminosalicylic acid or 5-ASA) is an anti-inflammatory drug widely used for the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[1][2] Accurate quantification of mesalamine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of mesalamine in human plasma, employing Olsalazine-¹³C₆ as an internal standard (IS).
Olsalazine is a prodrug that is converted to two molecules of mesalamine in the colon.[2][4] While an isotopically labeled analog of the analyte (e.g., Mesalamine-d₃) is often the preferred internal standard, Olsalazine-¹³C₆ can be considered for this assay. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high precision and accuracy.
Metabolic Pathway
Olsalazine is composed of two mesalamine molecules linked by an azo bond. This bond is cleaved in the colon by bacterial azoreductases, releasing the active drug, mesalamine.
Caption: Metabolic conversion of Olsalazine to Mesalamine.
Experimental Protocols
1. Materials and Reagents
-
Mesalamine reference standard
-
Olsalazine-¹³C₆ internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Deionized water
2. Stock and Working Solutions
-
Mesalamine Stock Solution (1 mg/mL): Accurately weigh and dissolve mesalamine in methanol.
-
Olsalazine-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Olsalazine-¹³C₆ in methanol.
-
Working Solutions: Prepare working solutions of mesalamine for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Working Solution (5 ppm): Dilute the Olsalazine-¹³C₆ stock solution with methanol to a final concentration of 5 µg/mL.
3. Sample Preparation (Protein Precipitation)
This protocol is a rapid and effective method for extracting mesalamine and the internal standard from plasma.
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the 5 ppm Olsalazine-¹³C₆ internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 1.5 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
Experimental Workflow
Caption: Bioanalytical workflow for mesalamine quantification.
4. LC-MS/MS Conditions
The following table outlines typical starting conditions for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | UPLC or equivalent |
| Column | C18 reverse-phase, e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic (e.g., 60:40 A:B) or a suitable gradient |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Example) | Mesalamine: To be optimizedOlsalazine-¹³C₆: To be optimized |
| Dwell Time | 200 ms |
| Gas Temperatures | Optimized for the specific instrument |
| Gas Flow Rates | Optimized for the specific instrument |
Note: MRM transitions for mesalamine and Olsalazine-¹³C₆ must be determined by infusing the individual compounds into the mass spectrometer. For mesalamine, transitions such as m/z 154 -> 136 have been reported. For Olsalazine-¹³C₆, the precursor ion will be [M+H]⁺ or [M-H]⁻, and a suitable fragment ion will need to be identified.
Method Validation and Performance
The analytical method should be validated according to regulatory guidelines (e.g., ICH M10, EMEA). Key validation parameters are summarized below, with typical acceptance criteria and example data from mesalamine assays found in the literature.
Table 1: Method Validation Parameters and Typical Performance
| Parameter | Typical Acceptance Criteria | Example Performance Data (from literature for mesalamine assays) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Linear range of 2-1500 ng/mL with r² > 0.99. Another study showed linearity from 0.10 to 12.0 ng/mL. |
| Precision (CV%) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) | Intra-day precision: 1.60% to 8.63%Inter-day precision: 2.14% to 8.67% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Intra-day accuracy: 102.70% to 105.48%Inter-day accuracy: 100.64% to 103.87% |
| Recovery | Consistent, precise, and reproducible | Absolute recovery for mesalamine was reported to be between 82-95%. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable precision & accuracy | LLOQ of 1 ppb (1 ng/mL) has been achieved. Another highly sensitive method reported an LLOQ of 0.10 ng/mL. |
| Stability | Analyte stable under various storage and handling conditions | Mesalamine has been shown to be stable through freeze-thaw cycles, and for short-term (benchtop) and long-term storage conditions. |
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of mesalamine in human plasma using Olsalazine-¹³C₆ as an internal standard. The use of protein precipitation for sample preparation is a straightforward and high-throughput approach. Proper method development and validation are essential to ensure the generation of reliable data for clinical and research applications in the field of inflammatory bowel disease treatment.
References
Application of Olsalazine-13C6 in Bioanalytical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine (B1677275), a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its unique structure, consisting of two mesalamine molecules linked by an azo bond, facilitates targeted drug delivery to the colon. There, bacterial azoreductases cleave the bond, releasing the active anti-inflammatory agent, mesalamine, directly at the site of inflammation, which minimizes systemic side effects.[1][2]
Accurate and precise quantification of olsalazine in biological matrices is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they correct for variability in sample preparation and matrix effects. Olsalazine-13C6, a stable isotope-labeled analog of olsalazine, serves as an ideal internal standard for its quantification, ensuring the reliability and robustness of bioanalytical data.
This document provides detailed application notes and protocols for the use of this compound in bioanalytical assays for the quantification of olsalazine in plasma.
Metabolic Pathway of Olsalazine
Olsalazine undergoes minimal absorption in the upper gastrointestinal tract. The majority of the orally administered dose reaches the colon intact. In the colon, gut microbiota cleave the azo bond, releasing two molecules of the therapeutically active 5-ASA. A small fraction of olsalazine can be absorbed and metabolized in the liver to form Olsalazine-O-sulfate. The released 5-ASA is partially absorbed and subsequently acetylated to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), its major metabolite, which is then excreted in the urine.[3][4]
Bioanalytical Method for Olsalazine Quantification in Plasma using LC-MS/MS
The following protocols are provided as a template and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation for regulated studies.
Experimental Workflow
The general workflow for the bioanalytical assay involves sample collection, preparation (extraction), LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Olsalazine reference standard
-
This compound (Internal Standard)
-
Control human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade) or Methyl tert-butyl ether (MTBE) (HPLC grade)
Stock and Working Solutions
-
Olsalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olsalazine reference standard in methanol.
-
This compound Working Solution (e.g., 100 ng/mL): Prepare a working solution of this compound in methanol from a stock solution. The concentration should be optimized based on the expected analyte concentrations and instrument response.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples (low, mid, and high concentrations) by spiking the olsalazine stock solution into control human plasma.
Sample Preparation Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to protein precipitation.
-
Aliquot 200 µL of plasma sample into a glass tube.
-
Add 20 µL of the this compound working solution and vortex.
-
Add 1 mL of ethyl acetate or MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are representative LC-MS/MS conditions. Method development and optimization are required for specific instrumentation.
Table 1: Representative Liquid Chromatography Parameters
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Representative Mass Spectrometry Parameters
Note: As there is no publicly available validated method specifying MRM transitions for Olsalazine and this compound, the following are proposed transitions based on the structure of olsalazine. These would need to be empirically determined and optimized during method development.
| Parameter | Olsalazine | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI, Negative |
| Precursor Ion (Q1) m/z | 301.1 | 307.1 |
| Product Ion (Q3) m/z | 152.0 (corresponding to 5-ASA fragment) | 158.0 (corresponding to 13C6-5-ASA fragment) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | To be optimized | To be optimized |
| Declustering Potential | To be optimized | To be optimized |
Quantitative Data Summary
The following tables present representative method validation data for a bioanalytical assay for olsalazine, based on typical performance characteristics of similar LC-MS/MS assays.[3][4]
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low QC | 3.0 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid QC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical assays provides a robust and reliable method for the quantification of olsalazine in biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the development and validation of such assays. Adherence to rigorous validation procedures is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
Application Note: Quantification of Olsalazine and its Metabolites in Human Plasma using LC-MS/MS with Olsalazine-¹³C₆ Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olsalazine (B1677275) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Olsalazine is designed to deliver the active drug, mesalamine, directly to the colon, minimizing systemic side effects.[1][2] Accurate quantification of olsalazine and its primary active metabolite, 5-ASA, as well as the further metabolite N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][3] This document provides a detailed protocol for the simultaneous quantification of olsalazine, 5-ASA, and N-Ac-5-ASA in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method with Olsalazine-¹³C₆ as an internal standard.
Metabolic Pathway
Following oral administration, the majority of olsalazine reaches the colon intact. There, bacterial azoreductases cleave the azo bond, releasing two molecules of the therapeutically active 5-ASA. A small fraction of olsalazine is absorbed systemically and can be metabolized in the liver to olsalazine-O-sulfate. The released 5-ASA is then partially absorbed and acetylated in the colonic epithelium and the liver to form N-Ac-5-ASA, its major metabolite.
Experimental Protocols
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and quantification of olsalazine and its metabolites.
1. Materials and Reagents
-
Olsalazine, 5-ASA, and N-Ac-5-ASA reference standards
-
Olsalazine-¹³C₆ (internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve olsalazine, 5-ASA, and N-Ac-5-ASA in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Olsalazine-¹³C₆ in methanol.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting the analytes from plasma.
-
Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the Olsalazine-¹³C₆ internal standard working solution (100 ng/mL) to each tube (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4 for composition).
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the analytes.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: The following multiple reaction monitoring (MRM) transitions are proposed.
-
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Olsalazine | 301.1 | 154.0 |
| 5-ASA | 152.0 | 108.0 |
| N-Ac-5-ASA | 194.0 | 150.0 |
| Olsalazine-¹³C₆ (IS) | 307.1 | 157.0 |
Quantitative Data
The following tables summarize the expected performance characteristics of the described method.
Table 2: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | R² |
| Olsalazine | 1 - 1000 | > 0.995 |
| 5-ASA | 2 - 1500 | > 0.995 |
| N-Ac-5-ASA | 10 - 2000 | > 0.995 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Olsalazine | Low | < 10% | < 10% | 90 - 110% |
| Medium | < 10% | < 10% | 90 - 110% | |
| High | < 10% | < 10% | 90 - 110% | |
| 5-ASA | Low | < 15% | < 15% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% | |
| High | < 15% | < 15% | 85 - 115% | |
| N-Ac-5-ASA | Low | < 15% | < 15% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% | |
| High | < 15% | < 15% | 85 - 115% |
Data presented are representative and may vary based on instrumentation and laboratory conditions. Precision and accuracy data for 5-ASA and N-Ac-5-ASA are based on published literature.
The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of olsalazine and its key metabolites in human plasma. The use of a stable isotope-labeled internal standard, Olsalazine-¹³C₆, ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical research. Adherence to proper bioanalytical method validation guidelines is crucial to ensure the reliability and reproducibility of the data for clinical and research applications.
References
Application Notes and Protocols for Olsalazine-13C6 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine (B1677275) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Olsalazine is designed to deliver mesalamine to the colon, where it is cleaved by bacterial azoreductases into two molecules of the active therapeutic agent, 5-ASA.[1][2] This targeted delivery minimizes systemic absorption and associated side effects.[1][2] Accurate quantification of olsalazine in biological matrices is essential for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Olsalazine-13C6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.[3][4]
This document provides detailed application notes and protocols for the sample preparation of this compound for LC-MS/MS analysis. Due to the limited availability of validated public methods for olsalazine, the following protocols have been adapted from established methods for its active metabolite, mesalamine.[1]
Metabolic Pathway of Olsalazine
Olsalazine is metabolized in the colon by bacterial azoreductases, which cleave the azo bond to release two molecules of mesalamine (5-ASA). A portion of the liberated 5-ASA is then acetylated in the colonic epithelium and the liver to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), its major metabolite.[1]
Metabolic conversion of Olsalazine to its active form and major metabolite.
Experimental Protocols
The following are recommended sample preparation protocols for the analysis of this compound in human plasma. These methods are adapted from validated procedures for mesalamine.[1][5] An appropriate internal standard, such as a deuterated analog of olsalazine, should be used.
Protocol 1: Protein Precipitation
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.[1]
Materials:
-
Human plasma sample
-
This compound (analyte)
-
Internal Standard (IS) solution (e.g., Olsalazine-d4) in acetonitrile (B52724)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Nitrogen evaporator
-
Reconstitution solution (mobile phase)
Procedure:
-
Pipette 100 µL of the human plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
-
Vortex briefly and inject an aliquot into the LC-MS/MS system for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction provides a cleaner sample extract compared to protein precipitation by removing more interfering matrix components.[1][6]
Materials:
-
Human plasma sample
-
This compound (analyte)
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether)
-
Glass tubes
-
Vortex mixer
-
Centrifuge (capable of 4,000 x g)
-
Nitrogen evaporator
-
Reconstitution solution (mobile phase)
Procedure:
-
Pipette 200 µL of the human plasma sample into a glass tube.
-
Add the internal standard solution.
-
Add 1 mL of the chosen organic extraction solvent (e.g., ethyl acetate).[1]
-
Vortex the mixture for 5 minutes to ensure thorough extraction of the analyte.[1]
-
Centrifuge the sample at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[1]
-
Transfer the organic (upper) layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Vortex briefly and inject an aliquot into the LC-MS/MS system for analysis.
Experimental Workflow
The general workflow for the bioanalysis of this compound from sample collection to data analysis is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Pharmacokinetics of 5-ASA Drugs Using Olsalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Olsalazine-13C6 as a stable isotope-labeled tracer in the pharmacokinetic studies of 5-aminosalicylic acid (5-ASA) drugs. While direct studies specifically citing "this compound" are not prevalent in the public domain, the principles of its use can be extrapolated from the well-documented application of 13C-labeled 5-ASA (Mesalamine-13C6) in pharmacokinetic analysis. Olsalazine (B1677275), a prodrug of mesalamine, is designed for targeted delivery of 5-ASA to the colon.[1][2][3] The use of a stable isotope-labeled version allows for precise tracing of the absorption, distribution, metabolism, and excretion (ADME) of 5-ASA released from the prodrug, without the safety concerns associated with radioactive isotopes.
Olsalazine consists of two 5-ASA molecules linked by an azo bond.[4] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the two 5-ASA molecules to exert their anti-inflammatory effects locally.[1][2] By labeling the 5-ASA moieties with Carbon-13, researchers can differentiate the administered drug from endogenous compounds and accurately quantify its presence and that of its metabolites in various biological matrices.
Metabolic Pathway of Olsalazine
The metabolic fate of Olsalazine is a key aspect of its therapeutic action. The following diagram illustrates the conversion of Olsalazine to its active form, 5-ASA, and its subsequent primary metabolic pathway.
Caption: Metabolic activation of this compound in the colon.
Experimental Protocols
The following protocols are designed to provide a framework for preclinical and clinical pharmacokinetic studies of 5-ASA drugs using this compound.
Preclinical Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of 5-ASA-13C6 and its major metabolite, N-acetyl-5-ASA-13C6, following oral administration of this compound.
Experimental Workflow:
Caption: Preclinical pharmacokinetic study workflow.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per time point) weighing 200-250g are used. Animals are acclimated for at least 7 days prior to the study.
-
Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Dosing:
-
Animals are fasted overnight before dosing.
-
This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A single oral dose of 100 mg/kg is administered via gavage.
-
-
Sample Collection:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To 100 µL of plasma, add an internal standard (e.g., d3-N-acetyl-5-ASA).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-ASA-13C6 and N-acetyl-5-ASA-13C6.
-
-
Data Analysis:
-
Calculate plasma concentrations of 5-ASA-13C6 and N-acetyl-5-ASA-13C6 at each time point.
-
Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Human Pharmacokinetic Study Protocol (Single Dose, Crossover Design)
This protocol describes a study to compare the systemic exposure of 5-ASA from this compound with a standard unlabeled 5-ASA formulation.
Methodology:
-
Study Population: Healthy adult volunteers (n=12) who have provided informed consent.
-
Study Design: A randomized, open-label, two-period, crossover study.
-
Treatment Arms:
-
Treatment A: A single oral dose of this compound.
-
Treatment B: A single oral dose of a commercially available unlabeled 5-ASA formulation.
-
A washout period of at least 7 days will separate the two treatment periods.
-
-
Dosing: Subjects will receive the assigned treatment after an overnight fast.
-
Sample Collection:
-
Serial blood samples will be collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Urine will be collected over 24-hour intervals.
-
-
Bioanalytical Method: Plasma and urine samples will be analyzed for labeled and unlabeled 5-ASA and N-acetyl-5-ASA using a validated LC-MS/MS method. The use of 5-Aminosalicylic acid-13C6 as an internal standard is appropriate for the quantification of the unlabeled drug.[5][6]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters for both labeled and unlabeled 5-ASA and N-acetyl-5-ASA will be calculated and compared.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison between different formulations or study populations.
Table 1: Hypothetical Pharmacokinetic Parameters of 5-ASA-13C6 and N-Acetyl-5-ASA-13C6 in Rats Following a Single Oral Dose of this compound (100 mg/kg).
| Parameter | 5-ASA-13C6 | N-Acetyl-5-ASA-13C6 |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | Value |
| AUC0-t (ng·h/mL) | Value | Value |
| AUC0-inf (ng·h/mL) | Value | Value |
| t1/2 (h) | Value | Value |
Table 2: Comparative Pharmacokinetic Parameters of Total 5-ASA Following Administration of Olsalazine and Mesalazine in Ulcerative Colitis Patients (Data adapted from a study comparing unlabeled drugs).[7]
| Parameter | Olsalazine (1 g twice daily) | Mesalazine (Pentasa, 750+500+750 mg daily) | Mesalazine (Salofalk, 750+500+750 mg daily) |
| Colonic 5-ASA (mmol/L) | 23.7 | 12.6 | 15.0 |
| Serum 5-ASA (µmol/L) | 0.4 | 1.1 | 1.0 |
| Serum Ac-5-ASA (µmol/L) | 2.2 | 4.3 | 4.0 |
| Urinary Ac-5-ASA (mmol/24h) | 1.0 | 3.2 | 2.5 |
Note: The use of this compound would allow for the precise quantification of 5-ASA derived from the administered drug, distinguishing it from any baseline levels or contributions from other sources.
Conclusion
The use of this compound as a stable isotope-labeled tracer is a powerful tool for elucidating the pharmacokinetics of 5-ASA drugs. It allows for accurate and sensitive quantification of the active drug and its metabolites, providing valuable data for drug development, formulation optimization, and understanding the drug's behavior in different patient populations. The protocols and data presentation formats provided here offer a robust framework for conducting and reporting such studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Olsalazine - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. fda.gov [fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olsalazine-13C6 in Dextran Sulfate Sodium (DSS) Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine (B1677275), a prodrug of 5-aminosalicylic acid (5-ASA), is an established anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] It consists of two molecules of 5-ASA linked by an azo bond.[1] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA molecules directly in the colon.[2] The therapeutic effects of 5-ASA are localized to the colonic mucosa and are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][3] Additionally, 5-ASA can modulate the nuclear factor-kappa B (NF-κB) signaling pathway and scavenge reactive oxygen species.[1]
The dextran (B179266) sulfate (B86663) sodium (DSS) induced colitis model in mice is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[4] Olsalazine-13C6 is a stable isotope-labeled version of Olsalazine, making it an invaluable tool for pharmacokinetic, metabolic, and biodistribution studies. The use of this compound allows for the precise tracing of the parent drug and its metabolites, distinguishing them from endogenous molecules. This enables researchers to quantify drug absorption, distribution, metabolism, and excretion (ADME) with high accuracy, providing critical data for drug development and mechanistic studies.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in DSS-induced colitis models to assess its therapeutic efficacy and metabolic fate.
Data Presentation
Table 1: Key Parameters for DSS-Induced Colitis Models
| Parameter | Acute Colitis | Chronic Colitis | Reference |
| Animal Model | 8-10 week old C57BL/6 or BALB/c mice | 8-10 week old C57BL/6 or BALB/c mice | |
| DSS Concentration | 2-5% (w/v) in drinking water | 2-3% (w/v) in drinking water | |
| DSS Administration | 5-7 consecutive days | 2-3 cycles of 5-7 days DSS followed by 7-14 days of regular water | |
| Key Pathological Features | Epithelial erosion, ulceration, neutrophil infiltration | Dysplasia, loss of crypts, submucosal inflammation | [4][5] |
Table 2: Olsalazine Treatment Regimens in DSS Colitis Models
| Treatment Strategy | Dosage Range (Mice) | Administration Route | Timing of Administration | Reference |
| Prophylactic | 50-100 mg/kg/day | Oral gavage | 1-2 days before or concurrent with DSS administration | [1] |
| Therapeutic | 50-100 mg/kg/day | Oral gavage | After the onset of clinical signs of colitis (e.g., day 2-3 of DSS) | [1] |
Table 3: Assessment Parameters for Colitis Severity and Olsalazine Efficacy
| Parameter | Description | Method of Assessment | Reference |
| Disease Activity Index (DAI) | Composite score based on weight loss, stool consistency, and rectal bleeding. | Daily clinical scoring | [1][6] |
| Colon Length | Inflammation leads to a shortened colon. | Measurement at necropsy | [1][7] |
| Spleen Weight | Splenomegaly is an indicator of systemic inflammation. | Measurement at necropsy | [7] |
| Histological Score | Severity of inflammation, crypt damage, and area of involvement. | H&E staining of colon sections | [1] |
| Myeloperoxidase (MPO) Activity | An indicator of neutrophil infiltration in the colon. | Biochemical assay on colon tissue homogenates | - |
| Cytokine Levels | Pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines. | ELISA, qPCR, or multiplex assay on colon tissue or serum | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Induction of Acute DSS Colitis in Mice
This protocol describes the induction of acute colitis, which is suitable for studying the therapeutic effects of this compound on active inflammation.
Materials:
-
8-10 week old male C57BL/6 or BALB/c mice.
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.
-
Sterile drinking water.
-
Animal housing with a 12-hour light/dark cycle and free access to food and water.
Procedure:
-
Acclimatize mice for at least 7 days before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2-5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. A fresh solution should be prepared every 2-3 days.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
The control group should receive regular sterile drinking water without DSS.[1]
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).[1]
Administration of this compound
This compound can be administered either prophylactically to prevent the onset of colitis or therapeutically to treat existing inflammation.
Materials:
-
This compound.
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose - CMC).[1]
-
Oral gavage needles.
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle. A typical dose for mice is in the range of 50-100 mg/kg/day.[7]
-
Administer the this compound suspension to the mice via oral gavage once daily.
-
For prophylactic treatment, begin administration 1-2 days before or at the same time as the DSS administration and continue throughout the study.[1]
-
For therapeutic treatment, begin administration after the onset of clinical signs of colitis (e.g., 2-3 days after the start of DSS administration).[1]
-
The DSS-only group should receive the vehicle alone.
Assessment of Colitis and Sample Collection
At the end of the study period (typically day 7-10 for acute models), the mice are euthanized for sample collection and analysis.
Procedure:
-
Record the final body weight.
-
Euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for serum cytokine analysis and pharmacokinetic studies of this compound and its metabolites.
-
Excise the entire colon from the cecum to the anus.[1]
-
Measure the length of the colon.[1]
-
Open the colon longitudinally and gently clean with phosphate-buffered saline (PBS).
-
Collect fecal content for metabolomic analysis.
-
Take sections of the distal colon for histological analysis (fix in 10% neutral buffered formalin) and for biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).[1]
Pharmacokinetic and Metabolic Analysis of this compound
The use of a 13C-labeled compound necessitates the use of mass spectrometry-based methods for its detection and quantification.
Recommended Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation with a solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the protein, and analyze the supernatant.
-
Colon Tissue and Feces: Homogenize the samples in a suitable buffer. Perform a liquid-liquid or solid-phase extraction to isolate this compound and its metabolites.
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate this compound, 5-ASA-13C6, and other potential metabolites.
-
Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent compound and its metabolites based on their unique mass-to-charge ratios, which will be different from their unlabeled endogenous counterparts.
-
Quantify the concentration of each analyte in different tissues and at various time points to determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and the metabolic fate of this compound.
Conclusion
The combination of the DSS-induced colitis model with the use of this compound provides a powerful platform for both efficacy and ADME studies of this important IBD therapeutic. The detailed protocols and methodologies outlined in these application notes are intended to guide researchers in designing and executing robust preclinical studies. The ability to trace the metabolic fate of Olsalazine will provide deeper insights into its mechanism of action and can aid in the development of new and improved therapies for inflammatory bowel disease.
References
- 1. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Pharmacokinetics of olsalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Longterm olsalazine treatment: pharmacokinetics, tolerance and effects on local eicosanoid formation in ulcerative colitis and Crohn's colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Olsalazine Using Olsalazine-¹³C₆
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Olsalazine (B1677275) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Olsalazine is designed to deliver mesalamine directly to the colon, minimizing systemic absorption and associated side effects.[1] Therapeutic drug monitoring (TDM) of olsalazine and its active metabolite, mesalamine, is crucial for optimizing treatment efficacy, ensuring patient compliance, and minimizing toxicity. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of olsalazine in human plasma, utilizing Olsalazine-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it compensates for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[2]
Principle of the Method
This method employs protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of olsalazine and its ¹³C₆-labeled internal standard from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of Olsalazine-¹³C₆, which co-elutes with the unlabeled analyte and has a mass shift of 6 Da, allows for reliable and accurate quantification.
Materials and Reagents
-
Olsalazine (Reference Standard)
-
Olsalazine-¹³C₆ (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Olsalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of olsalazine in 10 mL of methanol.
-
Olsalazine-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Olsalazine-¹³C₆ in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the olsalazine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Olsalazine-¹³C₆ stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 50 µL of plasma, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| MRM Transitions | To be determined by direct infusion of olsalazine and Olsalazine-¹³C₆. For example (hypothetical): Olsalazine: Q1/Q3 (e.g., 345.1 -> 156.1); Olsalazine-¹³C₆: Q1/Q3 (e.g., 351.1 -> 162.1) |
| Collision Energy | Optimized for each transition |
Data Analysis
Quantification is based on the ratio of the peak area of the analyte (olsalazine) to the peak area of the internal standard (Olsalazine-¹³C₆). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentrations of the QC and unknown samples are then determined from this curve.
Method Validation Parameters (Illustrative)
A full method validation should be performed according to regulatory guidelines. Key parameters to evaluate are summarized below.
Table 2: Illustrative Method Validation Results
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, bench-top, long-term) | Stable |
Visualizations
Metabolic Pathway of Olsalazine
Caption: Metabolic conversion of olsalazine to its active form, mesalamine.
Experimental Workflow for Olsalazine TDM
Caption: Bioanalytical workflow for the quantification of olsalazine.
Discussion
The described LC-MS/MS method provides a robust and reliable approach for the therapeutic drug monitoring of olsalazine in human plasma. The protein precipitation sample preparation is simple, rapid, and suitable for high-throughput analysis.[1] The use of Olsalazine-¹³C₆ as an internal standard is critical for mitigating analytical variability and ensuring the accuracy of the results.[2] This method can be readily implemented in clinical and research laboratories for pharmacokinetic studies, dose optimization, and adherence monitoring in patients undergoing treatment with olsalazine.
Conclusion
This application note provides a detailed protocol for the quantification of olsalazine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard, Olsalazine-¹³C₆. The method is sensitive, specific, and accurate, making it a valuable tool for therapeutic drug monitoring and research applications involving olsalazine.
References
Troubleshooting & Optimization
troubleshooting poor peak shape in Olsalazine-13C6 analysis
Welcome to the technical support center for Olsalazine-13C6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape in your chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of this compound, providing potential causes and step-by-step solutions.
Q1: What are the common causes of peak tailing in my this compound analysis and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[1] It can compromise accurate integration and reduce resolution.[2][3]
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Olsalazine, with its phenolic and carboxylic acid functional groups, can interact with active silanol (B1196071) groups on the silica-based column packing.[1][2] These interactions are a primary cause of tailing for polar, ionizable compounds.[1][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can suppress the ionization of both the acidic functional groups on Olsalazine and the residual silanol groups on the stationary phase, minimizing secondary interactions.[1][4] Using a buffer is crucial to maintain a stable pH.[3][4]
-
Solution 2: Use an End-Capped Column: Employ a modern, end-capped column where the residual silanol groups have been chemically deactivated.[4][5] This significantly reduces the sites available for secondary interactions.
-
Solution 3: Consider Alternative Stationary Phases: A phenyl-hexyl column might offer different selectivity for aromatic compounds like Olsalazine and could improve peak shape.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2]
-
Column Contamination or Degradation: Accumulation of strongly retained impurities can create active sites that cause tailing.[2][3]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can lead to peak broadening and tailing.[2][5]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
Q2: My this compound peak is fronting. What could be the cause and how do I resolve it?
Peak fronting, where the first half of the peak is broader, is less common than tailing but can also affect quantification.[7][8] It often looks like a "shark fin".[8]
Potential Causes & Solutions:
-
Column Overload: This is one of the most common causes of peak fronting.[8] Injecting too high a concentration or volume of the sample can saturate the column, causing some analyte molecules to travel through the column more quickly.[7][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak shape.[7][9]
-
Solution: Whenever possible, dissolve and dilute your samples in the initial mobile phase.[6]
-
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[6][8]
-
Solution: Increase the column temperature. Using a thermostatted column oven will ensure a stable temperature.[6]
-
-
Column Packing Issues: A collapsed column bed or a void at the column inlet can lead to peak fronting.[7] This can be caused by excessive pressure or using incompatible mobile phases.[7]
-
Solution: Inspect the column for any visible signs of damage. If a void is suspected, replacing the column is the most effective solution.
-
Logical Relationship of Peak Fronting Causes and Solutions
Caption: Relationship between causes of peak fronting and their respective solutions.
Q3: Why is my this compound peak broad and what can I do to improve it?
Broad peaks can lead to poor resolution and decreased sensitivity. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Mobile Phase Composition Change: An improperly prepared or degraded mobile phase can cause peak broadening.[6]
-
Low Flow Rate: A flow rate that is too low can increase band broadening.[6]
-
Solution: Increase the flow rate, keeping in mind the pressure limits of your system and column.[6]
-
-
Extra-Column Volume: As with peak tailing, long or wide tubing between the column and detector can cause peaks to broaden.[2][6]
-
Solution: Minimize the length and internal diameter of all tubing.[6]
-
-
Column Contamination or Aging: A contaminated or old column will lose efficiency, resulting in broader peaks.[3]
Quantitative Data Summary
The following tables summarize how key parameters can affect peak shape. The values are illustrative and serve to demonstrate the principles of troubleshooting.
Table 1: Effect of Mobile Phase pH on Tailing Factor for an Acidic Analyte like Olsalazine
| Mobile Phase pH | Tailing Factor (Asymmetry) | Peak Shape Observation | Rationale |
| 7.0 | > 2.0 | Severe Tailing | Analyte and silanol groups are ionized, leading to strong secondary interactions.[1][5] |
| 5.0 | 1.5 - 1.8 | Moderate Tailing | Partial ionization still allows for significant secondary interactions.[5] |
| 3.0 | 1.0 - 1.2 | Symmetrical | Ionization of both analyte and silanols is suppressed, minimizing unwanted interactions.[1][4] |
Table 2: Impact of Sample Concentration on Peak Shape
| Analyte Concentration | Injection Volume | Peak Shape Observation | Likely Cause |
| High | High | Peak Fronting | Mass and volume overload.[7][9] |
| High | Low | Peak Tailing/Fronting | Mass overload.[2][8] |
| Low | High | Broad Peak | Volume overload.[9] |
| Low | Low | Symmetrical | Within column's linear capacity. |
Experimental Protocols
Below are detailed methodologies for a typical HPLC analysis of Olsalazine, which can be adapted for this compound.
Method 1: Ion-Pair Reversed-Phase HPLC
This method is suitable for the separation of Olsalazine and its impurities.[11][12]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV Detector
-
Alltima C18 column (5 µm, 4.6 x 150 mm) or equivalent
-
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Sodium dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol and an ion-pair buffer (45:55, v/v). The ion-pair buffer consists of 0.02 mol/L sodium dihydrogen phosphate and 0.02 mol/L tetraethylammonium hydroxide, with the pH adjusted to 7.2 with phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min[12]
-
Detection Wavelength: 340 nm[12]
-
Column Temperature: Ambient
-
-
Procedure:
-
Buffer Preparation: Dissolve sodium dihydrogen phosphate and tetraethylammonium hydroxide in HPLC-grade water to a final concentration of 0.02 mol/L for each. Adjust the pH to 7.2 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[11]
-
Mobile Phase Preparation: Mix the filtered buffer with methanol in a 55:45 ratio. Degas the mobile phase before use.[11]
-
Standard/Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase. Dilute to the desired concentration. Filter the solution through a 0.45 µm syringe filter before injection.[11][12]
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared solutions and record the chromatograms.[11]
-
Method 2: Reversed-Phase HPLC with Acidic Modifier
This is a simpler method suitable for routine analysis.[11][13]
-
Instrumentation:
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[13]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio of acetonitrile to water should be optimized for the specific column and system. A common starting point is 50:50 (v/v).[11][13]
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: 224 nm[14]
-
Column Temperature: Ambient
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the acidic aqueous solution (e.g., 0.1% phosphoric acid in water). Mix with acetonitrile in the desired ratio. Degas the mobile phase.[11]
-
Standard/Sample Preparation: Dissolve the this compound standard or sample in the mobile phase and dilute as necessary. Filter through a 0.45 µm syringe filter.[11]
-
Analysis: Equilibrate the column with the mobile phase. Inject the solutions and record the data.[11]
-
General Experimental Workflow for this compound Analysis
Caption: A general experimental workflow for HPLC analysis of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Olsalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. HPLC Method for Analysis of Olsalazine on Newcrom R1 Column | SIELC Technologies [sielc.com]
Optimizing Mass Spectrometry Parameters for Olsalazine-13C6: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Olsalazine and its stable isotope-labeled internal standard, Olsalazine-13C6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for Olsalazine and this compound?
A1: The expected precursor ions depend on the ionization mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. Given the acidic nature of the carboxylic acid groups, negative ion mode is often a good starting point.
-
Olsalazine (C₁₄H₁₀N₂O₆): Molecular Weight = 302.24 g/mol
-
[M+H]⁺ = m/z 303.2
-
[M-H]⁻ = m/z 301.2
-
-
This compound (C₈¹³C₆H₁₀N₂O₆): Molecular Weight = 308.2 g/mol .[1]
-
[M+H]⁺ = m/z 309.2
-
[M-H]⁻ = m/z 307.2
-
Q2: I cannot find established MRM transitions for Olsalazine. Where should I start?
A2: While validated methods for Olsalazine are not widely published, you can predict likely fragmentation patterns. Olsalazine is a symmetrical molecule composed of two 5-aminosalicylic acid (5-ASA or mesalamine) units linked by an azo bond. The primary fragmentation is expected to be the cleavage of this azo bond.[2][3] Therefore, a logical product ion to target would be the 5-ASA fragment.
Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A3: Electrospray Ionization (ESI) is generally the preferred method for compounds like Olsalazine, which are polar and contain ionizable functional groups (carboxylic acids and amines).[4] ESI is a "soft" ionization technique, which is advantageous for minimizing in-source fragmentation of the parent molecule.[5] APCI is typically better suited for less polar, more volatile compounds.[1][5]
Q4: My signal intensity for Olsalazine is low. What are the common causes?
A4: Low signal intensity can stem from several factors:
-
Suboptimal Ionization: Ensure you are using the correct ionization mode (positive or negative ESI). Experiment with both to see which provides a better response.
-
In-source Fragmentation: Olsalazine may be fragmenting in the ion source before reaching the mass analyzer. Try reducing the declustering potential or fragmentor voltage.[4][6]
-
Sample Preparation: Inefficient extraction from the biological matrix can lead to low recovery. Consider optimizing your protein precipitation or liquid-liquid extraction protocol.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of Olsalazine. Improving chromatographic separation or using a more effective sample cleanup method can mitigate this.
-
Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[7]
Q5: How can I be sure my chosen MRM transition is correct and specific?
A5: To validate your MRM transition, you should:
-
Analyze a pure standard of Olsalazine and optimize the collision energy to achieve the most intense and stable product ion signal.
-
Monitor at least two different product ions for confirmation. The ratio of these two transitions should remain constant across all samples and standards.
-
Ensure that there are no interfering peaks from the matrix at the retention time of your analyte. This can be checked by injecting a blank matrix sample.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Incompatible Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For the acidic Olsalazine, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is a good starting point. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase (e.g., phenyl column instead of C18).[2] |
| Column Degradation | Replace the analytical column. |
Issue 2: High Background Noise or Baseline Drift
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more matrix components. Consider solid-phase extraction (SPE) for cleaner extracts. |
| Leaks in the LC System | Check for leaks in the pump, injector, and column fittings.[8] |
Issue 3: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Check the autosampler for air bubbles and ensure proper syringe washing. |
| Analyte Instability | Olsalazine may be unstable in the sample matrix or after processing. A study has shown that while stable in urine, its metabolite 5-ASA can degrade at room temperature and 4°C in feces.[9] It is crucial to keep samples at -20°C or lower and minimize time at room temperature. |
| Poor Pipetting Technique | Ensure accurate and consistent pipetting during sample and standard preparation. |
| Precipitation in Autosampler Vials | Check for sample precipitation after preparation. If observed, adjust the reconstitution solvent. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This method is quick and suitable for high-throughput analysis.[2]
-
Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Method Development
These parameters are a good starting point and should be optimized for your specific system.[2][10]
| Parameter | Typical Conditions |
| Column | C18 or Phenyl (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to elute Olsalazine, then a wash step, and re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
Protocol 3: Mass Spectrometry Parameter Optimization
| Parameter | Starting Point |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 - 550°C |
| Ion Spray Voltage | -4000 to -5000 V |
| Collision Gas | Nitrogen |
| Declustering Potential (DP) | Optimize by infusing a standard solution and ramping the voltage. Start around -50 V. |
| Collision Energy (CE) | Optimize for each transition. Start around -20 eV for the proposed transitions. |
Quantitative Data Summary
The following tables provide proposed MRM transitions and typical MS parameters. Note: These are starting points and require experimental optimization.
Table 1: Proposed MRM Transitions for Olsalazine and this compound (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| Olsalazine | 301.2 | 152.1 | Cleavage of the azo bond to form 5-ASA fragment |
| Olsalazine | 301.2 | 257.2 | Loss of CO₂ |
| This compound | 307.2 | 158.1 | Cleavage of the azo bond to form ¹³C₆-labeled 5-ASA fragment |
| This compound | 307.2 | 262.2 | Loss of ¹³CO₂ |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -4500 V |
| Source Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Nitrogen |
Visualizations
Caption: Experimental workflow for Olsalazine analysis.
Caption: Troubleshooting guide for low signal intensity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. In-source fragmentation [jeolusa.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of disodium azodisalicylate (olsalazine) and metabolites in urine and faeces stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of Olsalazine-13C6 in Biological Matrices
This technical support center provides guidance on the stability of Olsalazine-13C6 in various biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form and in solution?
A1:
-
Solid Form: this compound as a solid should be stored at -20°C for long-term stability, which can be for at least 4 years.
-
Stock Solutions: Prepare stock solutions of this compound in a suitable solvent such as DMSO or methanol. These solutions should be stored at -20°C or colder. The stability of stock solutions should be evaluated as part of your bioanalytical method validation.
Q2: How stable is this compound in plasma samples?
A2: While direct data for this compound is unavailable, studies on the active metabolite of Olsalazine, 5-aminosalicylic acid (5-ASA), have shown it to be stable in plasma through several freeze-thaw cycles and for extended periods when stored at -20°C or -70°C. It is crucial to conduct your own stability tests, including bench-top (room temperature), freeze-thaw, and long-term stability, as per FDA guidelines.
Q3: What is the stability of this compound in urine samples?
A3: Based on studies of the parent compound, Olsalazine is stable in urine when stored at -20°C.[1] However, its primary metabolite, 5-ASA, may show decreased concentrations when stored at 4°C or room temperature.[1] Therefore, it is recommended to store urine samples containing this compound at -20°C or lower immediately after collection and to minimize time at room temperature.
Q4: Are there any known stability issues for this compound in tissue homogenates?
A4: There is no specific published data on the stability of this compound in tissue homogenates. The stability will likely depend on the tissue type, the homogenization buffer used, and the presence of enzymatic activity. It is critical to perform a thorough validation of stability in the specific tissue homogenate matrix you are working with. This should include evaluation at different temperatures and for varying durations to mimic your experimental workflow.
Q5: Why is it important to use a stable isotope-labeled internal standard like this compound?
A5: Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis. Because they have nearly identical physicochemical properties to the analyte, they can effectively compensate for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Degradation during sample processing. | Minimize the time samples are at room temperature. Keep samples on ice during processing. Evaluate the effect of different extraction solvents and pH on stability. |
| Adsorption to container surfaces. | Use low-binding tubes and pipette tips. Silanized glassware may also be beneficial. | |
| Inconsistent internal standard signal across a run. | Instability in the autosampler. | Verify the autosampler stability of this compound in the reconstituted sample solution. The duration of this stability should cover the expected length of your analytical run. |
| Precipitation of the internal standard in the reconstituted solution. | Ensure the reconstitution solvent is compatible with this compound and that the concentration is not above its solubility limit. | |
| Decreasing signal of this compound over time in stored samples. | Long-term degradation. | Ensure samples are stored at an appropriate temperature (-70°C is often preferred for long-term storage). Re-evaluate the long-term stability for the duration of your study. |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles. Validate the stability for the maximum number of freeze-thaw cycles your samples will undergo. |
Stability Data Summary
The following tables summarize the stability of Olsalazine and its key metabolite, 5-ASA, in different biological matrices based on available literature. This data can be used as a reference for designing stability studies for this compound.
Table 1: Stability of Olsalazine and Metabolites in Urine [1]
| Compound | Storage Temperature | Duration | Stability |
| Olsalazine | -20°C | 7 days | Stable |
| Olsalazine | 4°C | 7 days | Stable |
| Olsalazine | Room Temperature | 7 days | Stable |
| 5-Aminosalicylic Acid (5-ASA) | -20°C | 7 days | Stable |
| 5-Aminosalicylic Acid (5-ASA) | 4°C | 7 days | Concentration decreased |
| 5-Aminosalicylic Acid (5-ASA) | Room Temperature | 7 days | Concentration decreased |
Table 2: General Stability Parameters for Bioanalytical Method Validation (Based on FDA Guidance) [2][3][4]
| Stability Type | Typical Conditions to Evaluate | Acceptance Criteria |
| Freeze-Thaw Stability | Minimum of 3 freeze-thaw cycles at -20°C and/or -70°C. | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Stability | At room temperature for a duration that reflects the expected sample handling time. | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Long-Term Stability | At the intended storage temperature (e.g., -20°C, -70°C) for a duration longer than the sample storage period in a study. | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Stock Solution Stability | At room temperature and refrigerated/frozen conditions for a defined period. | The response of the aged solution should be within a specified percentage (e.g., ±10%) of the fresh solution. |
| Post-Preparative (Autosampler) Stability | In the autosampler at the set temperature for a duration that covers the expected run time. | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability in Plasma
-
Sample Preparation: Spike a pool of blank plasma with this compound at low and high quality control (QC) concentrations.
-
Initial Analysis (Cycle 0): Immediately after spiking, aliquot and analyze a set of these QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat for a minimum of three cycles.
-
Analysis: After the final thaw, process and analyze the QC samples.
-
Evaluation: Compare the mean concentrations of the freeze-thaw samples to the baseline concentrations.
Protocol 2: Assessment of Long-Term Stability in Urine
-
Sample Preparation: Spike a pool of blank urine with this compound at low and high QC concentrations.
-
Storage: Aliquot the QC samples into multiple tubes and store them at the intended long-term storage temperature (e.g., -20°C).
-
Analysis: At specified time points (e.g., 1, 3, 6 months), retrieve a set of QC samples.
-
Thaw the samples, process them, and analyze them along with a freshly prepared calibration curve.
-
Evaluation: Compare the mean concentrations of the stored QC samples to the nominal concentrations.
Visualizations
Caption: A generalized workflow for the assessment of this compound stability in biological samples.
Caption: A troubleshooting decision tree for inconsistent this compound internal standard signals.
References
Navigating Ion Suppression in Olsalazine-13C6 Bioanalysis: A Technical Support Guide
Welcome to the technical support center for addressing ion suppression issues when quantifying Olsalazine using its stable isotope-labeled internal standard, Olsalazine-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your liquid chromatography-mass spectrometry (LC-MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Olsalazine analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis when co-eluting compounds from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Olsalazine.[1][2] This interference reduces the ionization efficiency of Olsalazine in the mass spectrometer's ion source, leading to a decreased signal intensity. The consequence of ion suppression can be significant, resulting in poor sensitivity, inaccurate quantification, and reduced reproducibility of your experimental results.[3]
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Olsalazine.[4] The ideal SIL-IS co-elutes with the analyte and is affected by ion suppression in the same way. By measuring the peak area ratio of Olsalazine to this compound, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and precise quantification. It is crucial to ensure that the chromatographic conditions achieve co-elution of Olsalazine and this compound.
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Common sources of ion suppression include endogenous matrix components such as phospholipids, salts, and proteins that are not adequately removed during sample preparation.[5] Other sources can be exogenous, such as anticoagulants used in blood collection or mobile phase additives. Inadequate chromatographic separation, where matrix components co-elute with the analyte, is a primary reason for encountering ion suppression.
Q4: Can I use a protein precipitation method for Olsalazine analysis?
A4: Yes, protein precipitation is a rapid and simple sample preparation technique. However, it is the least effective method for removing matrix components and may lead to significant ion suppression. If you are experiencing issues with ion suppression, a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to achieve a cleaner sample extract.
Q5: Are there specific LC-MS parameters that are less prone to ion suppression?
A5: While there is no universal solution, some general guidelines can help. For instance, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression compared to Electrospray Ionization (ESI) for certain compounds. Additionally, optimizing the ESI source parameters, such as gas flows and temperatures, can help to improve desolvation and reduce the impact of matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common ion suppression issues encountered during the analysis of Olsalazine with this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for Olsalazine and this compound | Severe ion suppression from co-eluting matrix components. | 1. Improve Sample Preparation: Switch from protein precipitation to LLE or SPE to more effectively remove interfering compounds. 2. Optimize Chromatography: Modify the gradient to better separate Olsalazine from the matrix. See the detailed experimental protocols below. 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components. |
| Inconsistent and high variability in results | The internal standard (this compound) is not co-eluting perfectly with Olsalazine, and therefore not compensating for variable ion suppression between samples. | 1. Confirm Co-elution: Adjust the chromatographic method to ensure Olsalazine and this compound have the same retention time. 2. Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to ensure consistent matrix effects across all samples. |
| Gradual decrease in signal over an analytical run | Buildup of non-volatile matrix components in the ion source or on the column. | 1. Implement a Diverter Valve: Program the diverter valve to send the highly aqueous, early-eluting, and salt-containing portion of the chromatogram to waste. 2. Regular Source Cleaning: Establish a routine maintenance schedule for cleaning the ion source components. |
| Poor peak shape (tailing or fronting) | Interaction of Olsalazine (a phenolic acid) with active sites on the column or system hardware. | 1. Use a suitable column: A high-purity silica (B1680970) C18 column is a good starting point. 2. Mobile Phase Modifier: Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to improve peak shape. |
Experimental Protocols
The following are starting-point methodologies for the LC-MS/MS analysis of Olsalazine. These should be further optimized and validated for your specific application.
Sample Preparation
Method 1: Protein Precipitation (Quick & Simple)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Method 2: Liquid-Liquid Extraction (Cleaner Extract)
-
To 200 µL of plasma, add the this compound internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Parameters
| Parameter | Starting Condition |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Starting Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
Note on MRM Transitions: Specific MRM transitions for Olsalazine and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer. As a starting point for Olsalazine (precursor ion m/z 301.1), potential product ions could be around m/z 152.1, corresponding to the 5-ASA fragment. For this compound (precursor ion m/z 307.1), the corresponding fragment would be expected at m/z 155.1.
Data Summary
The following table summarizes typical recovery data for the active metabolite of Olsalazine, mesalamine, using different sample preparation techniques. This illustrates the importance of choosing an appropriate extraction method to minimize matrix effects.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Derivatization followed by LLE | Mesalamine | Human Plasma | 82-95 |
Visual Guides
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression.
Sample Preparation Method Selection
Caption: Decision tree for selecting a sample preparation method.
Olsalazine Metabolic Pathway
Caption: Metabolic conversion of Olsalazine in the colon.
References
improving the sensitivity of Olsalazine-13C6 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Olsalazine-13C6 detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in experiments?
A1: this compound is a stable isotope-labeled version of Olsalazine, a prodrug used to treat inflammatory bowel disease. In research and drug development, this compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Olsalazine, but its increased mass allows it to be distinguished by a mass spectrometer. This enables accurate quantification of the unlabeled drug in complex biological matrices by correcting for variations during sample preparation and analysis.
Q2: I am observing a low or no signal for my this compound internal standard. What are the common causes?
A2: A low or absent signal for this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Sample Preparation: Inefficient extraction from the biological matrix, degradation of the analyte due to improper storage or handling, or losses during solvent evaporation and reconstitution steps.
-
Chromatography: Poor peak shape due to column degradation, improper mobile phase composition, or suboptimal gradient elution leading to significant ion suppression.
-
Mass Spectrometry: Incorrect mass transitions (precursor and product ions) in your Multiple Reaction Monitoring (MRM) method, suboptimal ion source parameters (e.g., temperature, gas flows, ion spray voltage), or detector saturation.
Q3: How can I optimize my LC-MS/MS method to enhance the sensitivity for this compound?
A3: To improve sensitivity, a systematic optimization of both the liquid chromatography and mass spectrometry parameters is crucial.
-
For Liquid Chromatography:
-
Column Choice: A C18 reversed-phase column is commonly used for Olsalazine and its metabolites.
-
Mobile Phase: An acidic mobile phase, such as water and acetonitrile (B52724) with 0.1% formic acid, generally provides good peak shape and ionization efficiency in positive ion mode.
-
Gradient Elution: A well-optimized gradient can help separate this compound from matrix components that may cause ion suppression.
-
-
For Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) can be effective in both positive and negative modes. It is recommended to test both to determine which provides a better signal for Olsalazine.
-
MRM Transitions: The selection of appropriate precursor and product ions is critical. While specific MRM transitions for Olsalazine are not widely published, a logical starting point for fragmentation is the cleavage of the azo bond. A product ion scan should be performed to identify the most intense and stable fragment ions.
-
Source Parameters: Optimization of the ion source temperature, nebulizer gas, and drying gas flow rates can significantly impact the ionization efficiency and, therefore, the signal intensity.
-
Q4: Are there any known stability issues with Olsalazine that I should be aware of during sample handling and storage?
A4: Yes, the stability of Olsalazine and its metabolites can be affected by storage conditions. In urine samples, Olsalazine is generally stable, but its primary metabolite, 5-aminosalicylic acid (5-ASA), can degrade at 4°C and room temperature.[1] In fecal samples, a significant decrease in 5-ASA concentration has been observed at these temperatures.[1] For long-term storage of biological samples containing Olsalazine, freezing at -20°C or lower is recommended.
Troubleshooting Guides
Issue 1: High Signal Variability for this compound
Symptoms: Inconsistent peak areas for the this compound internal standard across a batch of samples, leading to poor precision in quantitative results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting of the internal standard, extraction, and reconstitution volumes. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. To mitigate this, improve sample cleanup by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modifying the chromatographic gradient to better separate the analyte from interferences can also be effective. |
| Autosampler Issues | Check for air bubbles in the autosampler syringe or sample loop. Perform an injection precision test by repeatedly injecting the same standard solution to verify the reproducibility of the injection volume. |
Issue 2: Poor Peak Shape for this compound
Symptoms: Tailing, fronting, or split peaks for the this compound chromatogram, which can negatively impact integration and quantification.
| Potential Cause | Troubleshooting Step |
| Column Degradation | The accumulation of matrix components on the analytical column can lead to poor peak shape. Use a guard column to protect the analytical column and implement a robust column washing procedure between batches. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of Olsalazine. Experiment with small adjustments to the formic acid concentration to optimize the peak shape. |
| Sample Solvent Effects | If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, reconstitute the sample in the initial mobile phase or a weaker solvent. |
Issue 3: Isotopic Contribution from Unlabeled Olsalazine
Symptoms: The signal for the unlabeled Olsalazine is contributing to the signal of the this compound internal standard, leading to inaccurate quantification, especially at low concentrations of the analyte.
| Potential Cause | Troubleshooting Step |
| Natural Isotope Abundance | The unlabeled analyte will have a natural abundance of 13C isotopes, which can result in a small signal at the m/z of the labeled internal standard. This is more pronounced when the mass difference between the analyte and the internal standard is small. |
| Purity of the Internal Standard | The this compound standard may contain a small percentage of the unlabeled compound. |
| Mitigation Strategies | Select MRM transitions that minimize this crossover. If the contribution is consistent, it can be corrected for mathematically during data processing. It is also crucial to analyze a blank sample spiked only with the internal standard to assess its purity and any contribution to the analyte's signal. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting Olsalazine and this compound from plasma or serum samples.[2]
-
Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Development for this compound
This protocol provides a starting point for developing a sensitive and robust LC-MS/MS method for this compound.[2]
Liquid Chromatography Parameters
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B and ramp up to elute Olsalazine. Optimize to separate from matrix interferences. |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters
-
Infusion and Tuning: Prepare a solution of Olsalazine (or this compound) in a 50:50 mixture of Mobile Phase A and B. Infuse this solution directly into the mass spectrometer to optimize the ion source parameters (e.g., ion spray voltage, source temperature, gas flows) for maximum signal intensity.
-
Precursor Ion Identification: Perform a full scan in both positive and negative ESI modes to determine the m/z of the precursor ion ([M+H]+ or [M-H]-). For Olsalazine (MW = 302.24 g/mol ), the expected [M+H]+ is m/z 303.2 and for this compound, it would be m/z 309.2.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions. A key fragmentation is likely the cleavage of the azo bond.
-
MRM Transition Selection: Based on the product ion scan, select at least two of the most intense and specific product ions for your MRM method. This will enhance the selectivity and reliability of your assay.
Visualizations
References
Olsalazine-13C6 Internal Standard: A Technical Support Guide to Navigating Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential variability issues when using Olsalazine-13C6 as an internal standard in bioanalytical methods. Our goal is to equip researchers with the knowledge to identify root causes of variability and implement effective solutions, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its primary role is to compensate for variability that can occur during sample preparation and analysis.[1] Since this compound is structurally identical to the analyte (Olsalazine) with the exception of the heavier isotopes, it is expected to behave similarly during extraction, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.[2]
Q2: What are the common sources of variability in the this compound internal standard signal?
Variability in the internal standard response can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation: Inconsistent extraction recovery, pipetting errors during the addition of the internal standard, and incomplete protein precipitation can all lead to variable responses.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inconsistent signal intensity.
-
Instrumental Factors: Fluctuations in the mass spectrometer's performance, such as detector saturation or a dirty ion source, can cause signal drift or instability.
-
Internal Standard Quality: The purity of the this compound, including its isotopic enrichment and the presence of unlabeled olsalazine (B1677275), is crucial for consistent performance.
Q3: What are the acceptable limits for internal standard variability?
While there is no universal consensus on strict acceptance criteria for internal standard variability, regulatory bodies like the FDA recommend monitoring the internal standard response. A common practice in many laboratories is to investigate samples where the internal standard response is outside of 50-150% of the mean response of the calibrators and quality control samples in the same analytical run. However, it is more important to assess the impact of any variability on the accuracy of the results.
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Response Across an Analytical Run
Symptoms: The peak area of this compound is inconsistent across calibration standards, quality controls (QCs), and unknown samples within the same batch. The coefficient of variation (%CV) of the internal standard response is greater than 15%.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Inconsistent Sample Preparation | 1. Verify Pipetting Accuracy: Ensure all pipettes are calibrated and that proper technique is used for adding the internal standard solution to all samples. 2. Optimize Extraction Procedure: Evaluate the mixing efficiency during extraction steps (e.g., vortexing time and speed). Ensure complete protein precipitation if used. | Protocol: Prepare a set of QC samples in the relevant biological matrix. Divide them into two groups. In the first group, use the standard extraction procedure. In the second group, increase the vortexing time by 50% and ensure a consistent and vigorous mixing. Compare the %CV of the internal standard response between the two groups. |
| Matrix Effects | 1. Evaluate Different Matrix Lots: Analyze at least six different lots of the blank biological matrix to assess the lot-to-lot variability of the matrix effect. 2. Improve Chromatographic Separation: Modify the LC method to better separate this compound from interfering matrix components. This could involve changing the mobile phase composition, gradient profile, or using a different analytical column. | Protocol: Prepare two sets of samples. Set A: Spike this compound into the mobile phase. Set B: Extract blank matrix from six different sources and then spike this compound into the final extract. Calculate the matrix factor by comparing the peak areas from Set B to Set A. The %CV of the matrix factor should ideally be ≤15%. |
| Instrument Instability | 1. Clean the Ion Source: A contaminated ion source is a common cause of signal drift. Follow the manufacturer's instructions for cleaning. 2. Check for System Leaks: Perform a leak check on the LC system to ensure a stable mobile phase flow. | Protocol: Before and after cleaning the ion source, inject a constant concentration of this compound solution multiple times and monitor the peak area response. A stable response post-cleaning indicates that contamination was the likely issue. |
Issue 2: Poor Peak Shape or Splitting of the this compound Peak
Symptoms: The chromatographic peak for this compound is broad, tailing, fronting, or split into multiple peaks.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Column Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove any adsorbed matrix components. 2. Replace the Column: If flushing does not resolve the issue, the column may have reached the end of its lifespan and should be replaced. | Protocol: Develop a robust column washing procedure to be performed at the end of each analytical run. This may involve flushing with a series of solvents from aqueous to strong organic. Monitor the peak shape of the internal standard over a series of runs to determine the effectiveness of the washing procedure. |
| Inappropriate Mobile Phase pH | The ionization state of olsalazine can be affected by the mobile phase pH, which in turn can affect its retention and peak shape. | Protocol: Prepare a series of mobile phases with slightly different pH values around the pKa of olsalazine. Inject a solution of this compound and observe the impact on peak shape and retention time to determine the optimal pH. |
| Sample Overload | Injecting too high a concentration of the internal standard can lead to peak distortion. | Protocol: Prepare a dilution series of the this compound working solution. Inject each concentration and observe the peak shape. Determine the concentration at which the peak shape begins to deteriorate and ensure the working concentration is below this level. |
Quantitative Data Summary
The following table summarizes hypothetical data from troubleshooting experiments aimed at reducing this compound internal standard variability.
| Troubleshooting Action | Initial %CV of IS Response | Post-Action %CV of IS Response | Interpretation |
| Optimized Extraction Vortexing Time | 22.5% | 8.3% | Inconsistent mixing during sample preparation was a significant contributor to variability. |
| Ion Source Cleaning | 18.9% | 6.1% | Instrument contamination was leading to signal instability. |
| Change of Analytical Column | 16.2% | 15.5% | The analytical column was not the primary source of the observed variability. |
| Introduction of a Diverter Valve | 25.8% | 12.4% | Significant matrix effects were present in the early part of the chromatogram, and diverting the flow to waste improved IS consistency. |
Visualizations
Experimental Workflow for Troubleshooting Internal Standard Variability
Caption: Troubleshooting workflow for this compound internal standard variability.
Signaling Pathway of Olsalazine Metabolism
Caption: Metabolic pathway of Olsalazine to its active form, Mesalamine.
References
Technical Support Center: Quantification of Olsalazine using Olsalazine-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of olsalazine (B1677275) using Olsalazine-13C6 as an internal standard by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why use a stable isotope-labeled internal standard like this compound for the quantification of olsalazine?
A1: Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[1][2][3][4] this compound is structurally identical to olsalazine, with the only difference being the substitution of six 12C atoms with 13C atoms. This ensures that it co-elutes chromatographically with the analyte and has nearly identical ionization efficiency and extraction recovery.[3] Using a SIL internal standard effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to higher accuracy and precision in the quantification.
Q2: What are the typical mass transitions (MRM) for olsalazine and this compound?
A2: While specific transitions should be optimized in your laboratory, you can start by determining the precursor ion ([M-H]- or [M+H]+) of both olsalazine and this compound. Subsequently, perform product ion scans to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM). Given that olsalazine is a dimer of mesalamine (5-aminosalicylic acid), fragmentation is likely to occur at the azo bond. For mesalamine, negative ion mode is common.
Q3: What are the common challenges in developing a bioanalytical method for olsalazine?
A3: Common challenges include managing the stability of the analyte during sample collection and preparation, achieving adequate chromatographic separation from its metabolites and other endogenous matrix components, and mitigating matrix effects that can suppress or enhance the analyte signal. Given that olsalazine is a prodrug that is converted to mesalamine in the colon, minimizing its degradation before analysis is critical.
Q4: How can I minimize the degradation of olsalazine in my samples?
A4: To minimize degradation, it is crucial to handle and store samples appropriately. This may include immediate cooling of the samples after collection, storing them at -80°C, and minimizing freeze-thaw cycles. The stability of olsalazine in the chosen biological matrix and under the specific storage and sample preparation conditions should be thoroughly validated.
Q5: What are matrix effects and how can this compound help mitigate them?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of the method. Because this compound has nearly identical physicochemical properties to olsalazine, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these effects can be effectively normalized.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Results | Inconsistent sample preparation, analyte instability, or significant matrix effects that are not fully compensated by the internal standard. | - Ensure consistent and reproducible sample preparation steps.- Evaluate the stability of olsalazine and this compound through freeze-thaw and bench-top stability experiments.- Optimize the chromatographic method to separate olsalazine from interfering matrix components.- Assess matrix effects from different lots of the biological matrix. |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions, column degradation, or interactions with the analytical column. | - Optimize the mobile phase composition (pH, organic solvent ratio).- Use a new analytical column or a different column chemistry.- Ensure proper sample dissolution in a solvent compatible with the mobile phase. |
| Low Signal Intensity for Olsalazine and/or this compound | Inefficient extraction, poor ionization, or in-source fragmentation. | - Optimize the sample extraction procedure to improve recovery.- Adjust mass spectrometer source parameters (e.g., temperature, gas flows, and voltages) to enhance ionization.- Investigate the possibility of in-source fragmentation by analyzing the full scan mass spectrum and adjust the fragmentor/declustering potential to minimize it. |
| Isotopic Crosstalk/Contribution | The unlabeled olsalazine may have a natural isotopic peak that corresponds to the mass of this compound, or the this compound standard may contain a small amount of the unlabeled analyte. | - Analyze a high-concentration standard of unlabeled olsalazine to check for any contribution to the this compound MRM transition.- Analyze the this compound solution to determine the percentage of unlabeled olsalazine present.- If significant, correct for the contribution in the data processing. A mass difference of at least 3 amu is generally recommended to minimize this. |
| Different Analyte to IS Ratios in Different Matrices | The matrix effect is significantly different between the analyte and the SIL internal standard, which can happen despite their similarities. | - While rare for a 13C-labeled standard, this can occur. Diluting the sample extract can help minimize matrix effects.- Further optimize sample clean-up to remove interfering components. |
Experimental Protocols
Sample Preparation: Protein Precipitation (A General Protocol)
This is a rapid and straightforward method for sample clean-up.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the working solution of this compound.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (A General Protocol)
LLE can provide a cleaner sample extract compared to protein precipitation.
-
To 200 µL of plasma or serum in a glass tube, add the working solution of this compound.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance parameters from a validated LC-MS/MS method for mesalamine, the active metabolite of olsalazine. These can serve as a starting point and a benchmark for developing a method for olsalazine.
| Parameter | Typical Value for Mesalamine Quantification | Reference |
| Linearity (r²) | > 0.995 | |
| Lower Limit of Quantitation (LLOQ) | 0.10 ng/mL | |
| Absolute Recovery | 82-95% | |
| Intra-day Precision (%CV) | 0.6 - 2.9% | |
| Inter-day Precision (%CV) | 1.3 - 3.8% | |
| Accuracy | 103.8 - 107.2% |
Visualizations
Metabolic Pathway of Olsalazine
Caption: Metabolic conversion of Olsalazine to its active form and major metabolite.
General Bioanalytical Workflow
Caption: A typical workflow for the quantification of olsalazine in biological samples.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent quantitative results.
References
Technical Support Center: Enhancing Olsalazine-13C6 Recovery from Plasma
Welcome to the technical support center for the bioanalysis of Olsalazine-13C6 in plasma samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma samples?
A1: The three primary techniques for extracting Olsalazine (B1677275) and its metabolites from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired cleanliness of the extract, sample throughput, and the specific requirements of the analytical method (e.g., LC-MS/MS).[1][2]
Q2: Why am I experiencing low recovery of this compound?
A2: Low recovery can be attributed to several factors, including inefficient protein precipitation, suboptimal pH during extraction, poor choice of extraction solvent in LLE, or inappropriate sorbent and elution solvent in SPE. It is also crucial to ensure the stability of the analyte throughout the extraction process.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, such as ion suppression or enhancement, are common in bioanalysis and can significantly impact accuracy and precision.[3][4] To minimize these effects, consider the following:
-
Employ a more effective sample cleanup method: SPE and LLE generally provide cleaner extracts than protein precipitation.[2][5]
-
Optimize chromatographic separation: Ensure that this compound is chromatographically resolved from co-eluting matrix components.[4]
-
Dilute the sample: A simple stepwise dilution of the plasma sample extract can sometimes mitigate matrix effects.[3]
-
Use a stable isotope-labeled internal standard: The use of this compound as an internal standard for the analysis of Olsalazine is a good practice to compensate for matrix effects.
Q4: What are the key validation parameters for a bioanalytical method for this compound?
A4: According to regulatory guidelines, key validation parameters include selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[6] Acceptance criteria for accuracy and precision are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[7]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma is used (typically 3:1 v/v).[8] Vortex thoroughly and centrifuge at a sufficient speed and duration (e.g., 10,000 x g for 10 minutes).[5] | A clear supernatant and a well-compacted protein pellet. |
| Suboptimal pH during LLE | Adjust the pH of the plasma sample to optimize the partitioning of this compound into the organic solvent. The optimal pH will depend on the pKa of Olsalazine. | Increased analyte concentration in the organic phase. |
| Inappropriate LLE Solvent | Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best extraction efficiency for this compound.[5] | Higher recovery of the analyte in the chosen solvent. |
| Incorrect SPE Sorbent or Elution Solvent | Select an SPE sorbent that has a high affinity for Olsalazine (e.g., mixed-mode cation exchange).[2] Optimize the wash and elution solvents to ensure efficient removal of interferences and complete elution of the analyte. | Consistent and high recovery of this compound with minimal interferences. |
Issue 2: High Matrix Effects Observed in LC-MS/MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Cleanup | Switch from protein precipitation to a more rigorous cleanup method like LLE or SPE.[2][5] | Reduction in ion suppression or enhancement, leading to improved accuracy and precision. |
| Co-elution of Phospholipids | Incorporate a phospholipid removal step in your sample preparation, or use an SPE sorbent designed for phospholipid removal. | Sharper chromatographic peaks and reduced baseline noise. |
| Inadequate Chromatographic Separation | Modify the mobile phase composition, gradient profile, or switch to a different column chemistry to improve the separation of this compound from matrix components.[9] | Increased signal-to-noise ratio and better peak shape. |
Experimental Protocols
Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).[5]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
-
Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.[5]
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase and inject.[5]
Solid-Phase Extraction (SPE) - General Workflow
A generic workflow for SPE is presented below. The specific sorbent, conditioning, wash, and elution solvents should be optimized for this compound.
Caption: A typical workflow for solid-phase extraction (SPE).
Quantitative Data Summary
The following tables summarize typical performance data for bioanalytical methods used for Olsalazine's active metabolite, mesalamine, which can serve as a reference for developing a method for Olsalazine.
Table 1: Comparison of Extraction Methods for Mesalamine
| Extraction Method | Analyte | Recovery (%) | LLOQ (ng/mL) | Reference |
| Liquid-Liquid Extraction (with derivatization) | Mesalazine | 82-95 | 0.10 | [9] |
| Protein Precipitation | Mesalazine | >84 | 0.50 (µg/mL) | [10] |
| Solid-Phase Extraction | Dabigatran* | >83.3 | - | [11] |
*Data for Dabigatran is included as a representative example of SPE recovery.
Table 2: LC-MS/MS Parameters for Mesalamine Analysis (as a starting point)
| Parameter | Condition |
| Column | Kinetex XB-C18 (100x4.6mm, 2.6µ)[9] |
| Mobile Phase A | 0.1% Formic acid in water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Flow Rate | Gradient elution |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| MRM Transition (Mesalazine derivative) | m/z 208.1 → 107.0[9] |
| MRM Transition (Mesalazine-d3 derivative) | m/z 211.1 → 110.1[9] |
Signaling Pathways and Logical Relationships
Olsalazine Metabolism and Analysis Workflow
The following diagram illustrates the metabolic pathway of Olsalazine and the general workflow for its quantification in plasma.
Caption: Overview of Olsalazine metabolism and bioanalytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. bme.psu.edu [bme.psu.edu]
- 3. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
column selection and optimization for Olsalazine-13C6 chromatography
Welcome to the Technical Support Center for Olsalazine-13C6 chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on column selection, method optimization, and troubleshooting for the chromatographic analysis of Olsalazine and its stable isotope-labeled internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in chromatography?
A1: this compound is primarily used as an internal standard (IS) for the quantification of Olsalazine in biological matrices (e.g., plasma, tissue homogenates) and pharmaceutical formulations by liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to Olsalazine, but it has a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: Which type of HPLC column is most suitable for Olsalazine analysis?
A2: Reversed-phase columns, particularly C18, are the most commonly used for Olsalazine analysis. However, the optimal column choice depends on the specific requirements of the method, such as the desired retention, selectivity for impurities, and compatibility with the detection method. Phenyl-hexyl columns can offer alternative selectivity due to π-π interactions with the aromatic rings of Olsalazine. For challenging separations, specialized columns with low silanol (B1196071) activity, such as the Newcrom R1, can provide improved peak shape and reduce tailing.
Q3: What are the key considerations for mobile phase selection in Olsalazine chromatography?
A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of Olsalazine, which is an acidic compound.[1][2][3][4] Operating at a pH below the pKa of the carboxylic acid groups will suppress ionization and increase retention on a reversed-phase column.[3] Common mobile phases consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). For LC-MS applications, volatile buffers like ammonium (B1175870) acetate (B1210297) or formate (B1220265) are necessary. Ion-pair chromatography can also be employed to enhance retention and improve peak shape.
Q4: How can I improve the peak shape for Olsalazine?
A4: Poor peak shape (e.g., tailing, fronting, or splitting) for Olsalazine can be addressed by several strategies:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is consistently maintained at least 2 units away from the analyte's pKa to prevent the presence of both ionized and non-ionized forms.
-
Column Choice: Use a high-quality, end-capped C18 column or a specialized column with low silanol activity to minimize secondary interactions with residual silanols.
-
Temperature Control: Maintaining a constant and optimized column temperature can improve peak symmetry.
-
Sample Solvent: Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.
Q5: What are the expected degradation products of Olsalazine that might interfere with analysis?
A5: Olsalazine, containing an azo bond, can be susceptible to degradation under certain conditions. While specific forced degradation studies on Olsalazine are not extensively detailed in the provided search results, related compounds like Sulfasalazine are known to degrade under hydrolytic (especially alkaline) conditions. Potential degradation products could include compounds resulting from the cleavage of the azo bond, such as 5-aminosalicylic acid (5-ASA), and other related impurities from the synthesis process. It is crucial to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradants and ensure the analytical method is stability-indicating.
Column Selection and Optimization
Choosing the right column is paramount for achieving a robust and reliable separation. Below is a comparison of common column chemistries for Olsalazine chromatography.
Column Comparison Table
| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Advantages for Olsalazine Analysis | Potential Disadvantages |
| Standard C18 | Octadecylsilane | Hydrophobic | Good retention for the non-polar backbone of Olsalazine. Widely available and cost-effective. | Potential for peak tailing due to secondary interactions with residual silanols. |
| Phenyl-Hexyl | Phenyl-Hexylsilane | Hydrophobic and π-π interactions | Alternative selectivity due to interactions with the aromatic rings of Olsalazine, which can improve resolution from closely related impurities. | May exhibit different retention behavior with changes in the organic modifier. |
| Newcrom R1 | Specialized Reverse-Phase | Hydrophobic with low silanol activity | Excellent peak shape due to minimized silanol interactions. Suitable for methods requiring high peak symmetry. | May be more expensive and less commonly available than standard C18 columns. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Olsalazine
This protocol provides a general procedure for the analysis of Olsalazine using a standard C18 column with UV detection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724) and 20 mM Potassium Phosphate buffer (pH 3.0) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Olsalazine standard or sample in the mobile phase to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: LC-MS/MS Method for Olsalazine with this compound Internal Standard
This protocol is suitable for the quantification of Olsalazine in biological samples.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Olsalazine: m/z 301.1 → 156.0
-
This compound: m/z 307.1 → 162.0
-
-
Note: These are predicted transitions. The optimal transitions should be determined by infusing the individual compounds into the mass spectrometer. The transitions for the active metabolite, mesalamine, have been reported as m/z 152.0 → 108.0 in negative mode.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 50 ng/mL of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
Troubleshooting Guide
This section addresses common issues encountered during this compound chromatography.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Mobile phase pH is too close to the analyte's pKa. | - Use a column with low silanol activity (e.g., Newcrom R1) or a highly end-capped C18 column. - Adjust the mobile phase pH to be at least 2 units below the pKa of Olsalazine's carboxylic acid groups. |
| Peak Splitting | - Co-elution of an impurity. - Column void or blockage. - Sample solvent is stronger than the mobile phase. - Mobile phase pH is very close to the analyte's pKa, leading to the presence of both ionized and non-ionized forms. | - Modify the mobile phase composition or gradient to improve resolution. - Replace the column if a void is suspected. Check for blockages in the system. - Dissolve the sample in the initial mobile phase. - Adjust the mobile phase pH and ensure it is adequately buffered. |
| Variable Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Insufficient column equilibration time, especially with ion-pair chromatography. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Allow for extended equilibration times when using ion-pairing reagents. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase or sample. | - Implement a robust needle wash protocol. - Inject a blank solvent to confirm the source of the ghost peak. - Use high-purity solvents and freshly prepared mobile phase. |
| Loss of Signal (LC-MS) | - Ion suppression from the matrix. - Inefficient ionization. | - Improve sample cleanup (e.g., use solid-phase extraction). - Optimize MS source parameters (e.g., spray voltage, gas flows). - Ensure the mobile phase is compatible with ESI. |
Visualizations
Caption: Experimental workflow for the quantification of Olsalazine using this compound as an internal standard.
References
Validation & Comparative
A Comparative Guide to the Validation of Olsalazine-13C6 as an Internal Standard for Olsalazine Quantification
For researchers and scientists engaged in drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of olsalazine (B1677275) in biological matrices is critical. This guide provides a comprehensive comparison of Olsalazine-13C6 as an internal standard against potential alternatives, supported by established principles of bioanalytical method validation.
The Critical Role of an Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples at the beginning of the preparation process. Its primary function is to correct for the variability inherent in the analytical procedure, including sample extraction, potential matrix effects, and instrument response fluctuations. An ideal internal standard mimics the analyte's behavior throughout the entire process, ensuring high accuracy and precision of the final concentration measurement. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose.[1][2][3][4][5]
This compound: The Superior Choice
This compound is an ideal internal standard for the quantification of olsalazine. As a stable isotope-labeled version of the analyte, it shares the same physicochemical properties. This ensures that it co-elutes chromatographically and experiences identical ionization efficiency and potential matrix effects in the mass spectrometer as the unlabeled olsalazine. The use of a ¹³C-labeled standard is generally preferred over deuterated (²H) standards, as the carbon-13 isotopes do not alter the chromatographic retention time, unlike heavy deuterium (B1214612) atoms which can sometimes cause a slight shift.
Expected Performance Data for this compound
While specific validation studies for this compound are not widely published, its performance can be confidently predicted based on established regulatory guidelines for bioanalytical method validation. The following table summarizes the expected validation parameters for a method using this compound.
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Within ±10% (±15% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% (< 15% at LLOQ) |
| Recovery | Consistent and reproducible | > 85%, consistent across concentrations |
| Matrix Effect | IS-normalized factor close to 1 | Minimal to no significant matrix effect observed |
| Stability | ≤ 15% deviation under various conditions | Stable in matrix for freeze-thaw cycles and at room temperature |
Alternative Internal Standards: A Comparison
In the absence of a ¹³C-labeled standard, researchers might consider a deuterated analogue (e.g., Olsalazine-d4) or a structurally similar compound. For olsalazine's active metabolite, mesalamine, deuterated standards like Mesalamine-d3 have been successfully used. While a viable option, deuterated standards can sometimes exhibit different chromatographic behavior and extraction recovery compared to the native analyte. A structural analogue is the least desirable option as its physicochemical properties can differ significantly, leading to less effective compensation for analytical variability.
Comparative Overview of Internal Standard Choices
| Feature | This compound | Deuterated Olsalazine (e.g., -d4) | Structural Analogue |
| Chemical Identity | Identical to analyte | Nearly identical | Different |
| Chromatographic Elution | Co-elutes with analyte | Potential for slight retention time shift | Elutes at a different time |
| Ionization Efficiency | Identical to analyte | Very similar to analyte | Can be significantly different |
| Matrix Effect Compensation | Excellent | Good to Excellent | Variable, often poor |
| Cost & Availability | Higher cost, may require custom synthesis | Moderate cost, may be more readily available | Lower cost, generally available |
| Regulatory Preference | Strongly preferred | Acceptable | Less preferred, requires more justification |
Experimental Protocols
The following protocols are based on established methods for the analysis of olsalazine's metabolite, mesalamine, and are adaptable for olsalazine quantification using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing this compound at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for an LC-MS/MS method that can be optimized for olsalazine.
-
LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
MS/MS Transitions:
-
Olsalazine: To be determined (e.g., precursor ion [M-H]⁻ → product ion)
-
This compound: To be determined (e.g., precursor ion [M+6-H]⁻ → product ion)
-
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle of Internal Standards: Olsalazine-13C6 vs. Deuterated Analogs in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantitative analysis of olsalazine (B1677275), the choice of internal standard is a critical decision. While stable isotope-labeled internal standards are the gold standard in mass spectrometry-based bioanalysis, the specific isotope used—carbon-13 (¹³C) or deuterium (B1214612) (²H)—can significantly impact data quality. This guide provides an objective comparison of Olsalazine-13C6 and deuterated olsalazine internal standards, supported by well-established principles and experimental data from analogous compounds.
Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid), is a primary treatment for ulcerative colitis. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. An ideal internal standard (IS) should mimic the analyte of interest throughout the analytical process—from extraction to detection—to compensate for any variability. While both ¹³C-labeled and deuterated standards are designed for this purpose, their inherent physicochemical properties can lead to significant performance differences.
Quantitative Performance: A Comparative Summary
The following table summarizes the expected performance differences between this compound and a deuterated olsalazine internal standard based on established principles of isotope dilution mass spectrometry.
| Performance Parameter | This compound (Expected) | Deuterated Olsalazine (Expected) | Key Findings & Implications |
| Chromatographic Co-elution | Perfect co-elution with unlabeled olsalazine. | Potential for a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2] | Perfect co-elution of ¹³C-labeled standards ensures identical exposure to matrix effects across the chromatographic peak, leading to more accurate and precise quantification.[2] Any separation between the analyte and a deuterated IS can lead to differential matrix effects and compromise data accuracy.[3] |
| Isotopic Stability | Highly stable; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[2] | Susceptible to back-exchange of deuterium with protons from the sample matrix or solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH). | The high stability of the ¹³C label ensures the integrity of the internal standard throughout sample preparation, storage, and analysis, preventing analytical variability. |
| Matrix Effect Compensation | Superior ability to compensate for matrix effects due to identical chromatographic behavior and ionization efficiency. | Good, but can be compromised by chromatographic shifts, leading to incomplete compensation for ion suppression or enhancement. | In complex biological matrices where significant matrix effects are common, the superior co-elution of ¹³C-labeled standards provides more reliable correction. |
| Accuracy and Precision | Expected to provide higher accuracy and precision due to the closer physicochemical match to the analyte. | Potential for inaccuracies and increased variability, with some studies on other compounds showing significant errors due to imperfect retention time matching. | For regulatory submissions and pivotal clinical studies where data integrity is paramount, the enhanced accuracy of ¹³C-labeled standards is a significant advantage. |
| Cost | Generally higher due to a more complex and lengthy synthesis process. | Typically lower and more readily available. | The choice may be influenced by budget and the stage of research, with deuterated standards being a viable option for early-stage discovery work. |
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for comparing internal standards and the logical basis for the superiority of ¹³C-labeled standards.
Experimental Protocols
While a direct comparative study for olsalazine is not available, the following are representative experimental protocols for the bioanalysis of olsalazine or its active metabolite, mesalamine, in human plasma using LC-MS/MS. These protocols can be adapted to compare the performance of this compound and a deuterated internal standard.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (either this compound or deuterated olsalazine in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.
-
Aliquot 200 µL of human plasma into a 2 mL polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters (Hypothetical for Olsalazine)
The following are suggested starting parameters for the chromatographic separation and mass spectrometric detection of olsalazine and its isotopically labeled internal standards.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient starting with a high aqueous percentage and ramping up the organic phase to elute olsalazine.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Olsalazine: [M-H]⁻ → fragment ion (to be determined by infusion)
-
This compound: [M+6-H]⁻ → corresponding fragment ion
-
Deuterated Olsalazine: [M+n-H]⁻ → corresponding fragment ion (where 'n' is the number of deuterium atoms)
-
-
Quantification: The concentration of olsalazine is determined by calculating the peak area ratio of the analyte to the internal standard and plotting it against a calibration curve prepared in a blank biological matrix.
Conclusion and Recommendation
The choice of internal standard is a cornerstone of robust and reliable bioanalytical method development. Based on fundamental principles of chromatography and mass spectrometry, This compound is the superior choice over a deuterated internal standard for the quantitative analysis of olsalazine in biological matrices. Its identical physicochemical properties to the unlabeled analyte ensure perfect co-elution, leading to more effective compensation for matrix effects and ultimately, more accurate and precise data.
While deuterated standards can be a cost-effective alternative, researchers must be aware of their potential for chromatographic shifts and isotopic instability, which can introduce variability and potential inaccuracies. For pivotal studies, such as those supporting regulatory submissions, the investment in a ¹³C-labeled internal standard like this compound is highly recommended to ensure the highest data quality and integrity.
References
Assessing the Efficacy of 5-ASA Drugs: A Comparative Guide Featuring a Novel Approach with Olsalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of different 5-aminosalicylic acid (5-ASA) drugs, the cornerstone for the treatment of mild to moderate inflammatory bowel disease (IBD). In addition to reviewing existing clinical data, we introduce a novel, high-precision methodology utilizing stable isotope-labeled Olsalazine-13C6 to meticulously track and compare the metabolic fate and tissue availability of the active 5-ASA moiety. This approach promises to offer a deeper understanding of the pharmacokinetics and ultimately the therapeutic efficacy of this class of drugs.
Comparative Efficacy of Marketed 5-ASA Drugs
5-ASA medications are designed to deliver the active anti-inflammatory agent, 5-aminosalicylic acid, to the site of inflammation in the gastrointestinal tract. The primary differences between the available formulations lie in their delivery mechanisms, which in turn affect their efficacy and side-effect profiles. The main types of 5-ASA drugs include sulfasalazine, various mesalamine (5-ASA) formulations, and the prodrug olsalazine (B1677275).
Sulfasalazine, the first-generation 5-ASA drug, is effective but its use can be limited by side effects associated with its sulfa component.[1][2] Newer mesalamine formulations have been developed to minimize these side effects by delivering 5-ASA directly to the colon without the sulfapyridine (B1682706) carrier.[3] Olsalazine is a unique prodrug consisting of two 5-ASA molecules linked by an azo bond, which is cleaved by bacteria in the colon to release the active drug.[4][5]
Clinical studies have shown that while the efficacy of different 5-ASA formulations in treating mild to moderate ulcerative colitis is largely comparable, there can be differences in patient tolerance and adherence. The choice of a specific 5-ASA drug often depends on the extent and location of the disease, as well as individual patient factors.
Data Presentation: Efficacy and Pharmacokinetics of 5-ASA Drugs
The following tables summarize key quantitative data from clinical trials and pharmacokinetic studies of commonly prescribed 5-ASA drugs.
Table 1: Comparative Efficacy of Oral 5-ASA Drugs in Ulcerative Colitis (Induction of Remission)
| Drug Formulation | Dosage | Clinical Remission Rate | Placebo Remission Rate | Reference |
| Sulfasalazine | 2-4 g/day | 24% | 8% | |
| Mesalamine (pH-dependent) | 2.4-4.8 g/day | 33-50% | 5-15% | |
| Mesalamine (multi-matrix) | 2.4-4.8 g/day | 29-35% | 12-18% | |
| Olsalazine | 1.5-3 g/day | 25-45% | 10-20% | |
| Balsalazide | 6.75 g/day | 37% | 13% |
Table 2: Key Pharmacokinetic Parameters of 5-ASA Drugs
| Drug | Bioavailability | Time to Peak Plasma Conc. (Tmax) | Elimination Half-life (t1/2) | Primary Metabolite |
| Sulfasalazine | <15% (intact drug) | 1.5-6 hours | 5-10 hours | Sulfapyridine, Ac-5-ASA |
| Mesalamine | 20-30% | 4-12 hours (formulation dependent) | 0.5-1.5 hours (5-ASA) | N-acetyl-5-ASA (Ac-5-ASA) |
| Olsalazine | <3% (intact drug) | ~1 hour | ~0.9 hours | 5-ASA, Ac-5-ASA |
A Novel Approach: Utilizing this compound for High-Precision Pharmacokinetic Assessment
To overcome the limitations of conventional pharmacokinetic studies, which often rely on plasma concentrations that may not accurately reflect the drug concentration at the site of action in the colon, we propose a novel experimental approach using stable isotope-labeled this compound. The incorporation of six Carbon-13 atoms into the olsalazine molecule allows for its precise tracking and quantification, along with its metabolites, in various biological matrices using mass spectrometry. This methodology can provide invaluable data on drug delivery, metabolism by the gut microbiota, and local tissue concentration.
Experimental Protocol: Comparative Bioavailability and Metabolism of 5-ASA Formulations Using this compound
Objective: To compare the colonic delivery, microbial metabolism, and systemic absorption of 5-ASA from this compound versus a standard oral mesalamine formulation in a preclinical model of colitis.
Materials:
-
This compound (custom synthesized)
-
Standard mesalamine formulation
-
Animal model of colitis (e.g., DSS-induced colitis in mice)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Animal Model Induction: Induce colitis in a cohort of mice using dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water. A control group will receive regular drinking water.
-
Drug Administration:
-
Divide the colitis-induced animals into two groups.
-
Administer a single oral dose of this compound to the first group.
-
Administer an equimolar dose of a standard mesalamine formulation to the second group.
-
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours) post-administration, collect the following samples from a subset of animals in each group:
-
Blood (for plasma)
-
Colon tissue (proximal and distal sections)
-
Cecal contents
-
Feces
-
Urine
-
-
Sample Preparation:
-
Plasma: Protein precipitation followed by solid-phase extraction.
-
Tissue and Fecal Samples: Homogenization and extraction of analytes.
-
Urine: Dilution and filtration.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of:
-
This compound
-
5-ASA-13C6 (from this compound)
-
N-acetyl-5-ASA-13C6 (metabolite of 5-ASA-13C6)
-
Unlabeled 5-ASA (from the mesalamine formulation)
-
Unlabeled N-acetyl-5-ASA
-
-
Use the distinct mass-to-charge ratios of the 13C-labeled and unlabeled compounds for unambiguous detection and quantification.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both labeled and unlabeled 5-ASA and its metabolite in plasma.
-
Determine the concentrations of labeled and unlabeled 5-ASA and N-acetyl-5-ASA in colon tissue, cecal contents, and feces to assess local drug delivery and metabolism.
-
Calculate the urinary excretion of labeled and unlabeled metabolites to evaluate systemic clearance.
-
Compare the pharmacokinetic and distribution profiles of 5-ASA derived from this compound and the standard mesalamine formulation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by 5-ASA and the proposed experimental workflow.
Caption: 5-ASA's anti-inflammatory mechanism via PPAR-γ activation and NF-κB inhibition.
Caption: Experimental workflow for comparative pharmacokinetic analysis using this compound.
This guide provides a framework for understanding the comparative efficacy of 5-ASA drugs and introduces a powerful new technique to refine this understanding. The use of stable isotope-labeled drugs like this compound will be instrumental in developing more effective and targeted therapies for inflammatory bowel disease.
References
- 1. Clinical pharmacology of 5-ASA compounds in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of olsalazine sodium in healthy volunteers after a single i.v. dose and after oral doses with and without food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Olsalazine and its Metabolites for Inter-Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Olsalazine (B1677275) and its active metabolite, mesalamine (5-aminosalicylic acid, 5-ASA). While direct inter-laboratory comparison data for Olsalazine-¹³C₆ is not publicly available, this document compiles and compares the performance of various established analytical techniques from the literature. The use of a stable isotope-labeled internal standard like Olsalazine-¹³C₆ is critical for achieving the accuracy and precision required for inter-laboratory reproducibility.[1][2][3] This guide will be a valuable resource for laboratories looking to develop, validate, and compare their own quantification methods.
Olsalazine serves as a prodrug, delivering mesalamine to the colon for the treatment of inflammatory bowel disease.[4][5] Accurate quantification is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.
Metabolic Pathway of Olsalazine
Olsalazine is composed of two mesalamine molecules joined by an azo bond. In the colon, this bond is cleaved by bacterial azoreductases, releasing the two active mesalamine molecules. A portion of the mesalamine is then acetylated to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), its major metabolite.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Double-blind placebo-controlled study of olsalazine in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the metabolic profile of olsalazine and mesalamine using Olsalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of two key aminosalicylates used in the treatment of inflammatory bowel disease (IBD): olsalazine (B1677275) and mesalamine. While both drugs deliver the same active moiety, 5-aminosalicylic acid (5-ASA), their distinct prodrug and formulation strategies lead to significant differences in their metabolic fate, systemic absorption, and local concentrations within the colon. This comparison incorporates established metabolic data and proposes the use of Olsalazine-13C6 as a tool for more precise metabolic flux analysis.
Executive Summary
Olsalazine, a prodrug composed of two mesalamine (5-ASA) molecules linked by an azo bond, is designed for targeted drug delivery to the colon.[1][2] Its metabolism is dependent on the enzymatic activity of the gut microbiota, which cleaves the azo bond to release the active 5-ASA.[3][4] This mechanism results in high concentrations of the active drug in the colon with lower systemic absorption compared to mesalamine preparations.[5] Mesalamine, on the other hand, is formulated in various delayed-release or pH-dependent coatings to target the terminal ileum and colon.[1] These formulations can lead to greater systemic absorption and variability in colonic drug delivery.[6] The use of isotopically labeled this compound in preclinical and clinical studies would enable precise tracing of the metabolic fate of the 5-ASA molecules, offering a deeper understanding of their comparative bioavailability and mechanism of action.
Comparative Metabolic Profiles
The metabolic disposition of olsalazine and mesalamine dictates their therapeutic efficacy and systemic side-effect profile. The following tables summarize key quantitative data from comparative studies.
| Parameter | Olsalazine | Mesalamine (Asacol) | Mesalamine (Pentasa) | Mesalamine (Salofalk) | Reference |
| Mean Colonic 5-ASA Concentration (mmol/L) | 23.7 | - | 12.6 | 15.0 | [5] |
| Systemic Absorption (as % of ingested dose) | 9.70% | 23.25% | - | - | [6] |
| Serum 5-ASA:N-acetyl-5-ASA Ratio (6h post-dose) | 0.38 | 1.02 | - | - | [6] |
| Relapse Rate (1 year, ulcerative colitis in remission) | 12% | 33% | - | - | [1] |
Table 1: Comparative Pharmacokinetic and Efficacy Data of Olsalazine and Mesalamine Formulations.
| Parameter | Olsalazine | Olsalazine-O-Sulfate (Metabolite) | 5-ASA (Active Moiety) | N-acetyl-5-ASA (Metabolite) | Reference |
| Systemic Bioavailability | ~2.4% | - | - | - | [2] |
| Serum Half-life (hours) | 0.9 | - | 0.5 - 1.5 | 6 - 9 | [2] |
| Plasma Protein Binding | >99% | - | 43% | 78% | [2] |
Table 2: Pharmacokinetic Parameters of Olsalazine and its Metabolites.
Metabolic Pathways and Mechanisms of Action
Olsalazine's design as a colon-specific prodrug is central to its metabolic profile. Once it reaches the colon, bacterial azoreductases cleave the azo bond, releasing two molecules of 5-ASA.[3] 5-ASA then exerts its anti-inflammatory effects locally through the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of prostaglandins (B1171923) and leukotrienes.[3][7] A portion of the released 5-ASA is metabolized in the colonic epithelium and liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), which is then excreted.[2]
Metabolic pathway of orally administered olsalazine.
Mesalamine formulations are designed to release 5-ASA in the distal gut. However, their release mechanisms can result in more proximal absorption and consequently, a larger fraction of systemically available 5-ASA, which is then acetylated to N-Ac-5-ASA.[6]
Proposed Experimental Protocol for Comparative Metabolic Profiling using this compound
To definitively trace the metabolic fate and quantify the flux of olsalazine-derived 5-ASA versus formulated mesalamine, a study utilizing this compound is proposed.
Objective: To compare the metabolic profile, colonic delivery, and systemic absorption of 5-ASA derived from this compound versus a standard mesalamine formulation.
Experimental Design: A crossover study in a relevant preclinical model (e.g., DSS-induced colitis in rodents) or in human volunteers.
Materials:
-
This compound
-
Standard mesalamine formulation
-
LC-MS/MS for analysis of labeled and unlabeled metabolites
Methodology:
-
Dosing: Administration of equimolar doses of this compound and mesalamine in separate study periods.
-
Sample Collection: Timed collection of plasma, urine, and fecal samples. In preclinical models, colon tissue samples would also be collected.
-
Sample Preparation:
-
Plasma/Urine: Protein precipitation followed by solid-phase extraction.
-
Feces/Tissue: Homogenization and extraction of metabolites.
-
-
LC-MS/MS Analysis: Quantification of 13C-labeled and unlabeled 5-ASA and N-Ac-5-ASA. The distinct mass of the 13C-labeled metabolites allows for precise differentiation from endogenous molecules and from the unlabeled mesalamine arm of the study.
-
Data Analysis: Comparison of pharmacokinetic parameters (Cmax, Tmax, AUC) and metabolite ratios between the two study arms.
Experimental workflow for comparative metabolic profiling.
Conclusion
The available data strongly suggests that olsalazine is a more efficient vehicle for delivering high concentrations of the therapeutic agent 5-ASA to the colon, while minimizing systemic exposure.[5] This is reflected in both pharmacokinetic studies and clinical outcomes, where olsalazine has demonstrated superiority in maintaining remission in ulcerative colitis.[1] The proposed use of this compound in future studies will allow for a more granular and definitive comparison of the metabolic pathways and bioavailability of these two important IBD therapies, further elucidating the clinical advantages of a targeted prodrug approach.
References
- 1. jwatch.org [jwatch.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-amino salicylic acid absorption and metabolism in ulcerative colitis patients receiving maintenance sulphasalazine, olsalazine or mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Quantitative Analysis of Olsalazine: Evaluating the Role of Olsalazine-13C6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precision and accuracy of quantitative analysis are paramount. This guide provides a comprehensive comparison of analytical methodologies for Olsalazine (B1677275), a crucial pro-drug in the treatment of inflammatory bowel disease. While Olsalazine delivers its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon, understanding the disposition of the parent drug itself is critical for a complete pharmacokinetic profile.[1] This document delves into the established quantitative methods for mesalamine, leveraging a stable isotope-labeled internal standard, and extends this framework to illustrate the anticipated advantages of employing Olsalazine-13C6 for the direct and accurate quantification of Olsalazine.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[2] A SIL-IS is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing the most accurate correction and leading to superior precision and accuracy in the final results.
This compound, as a SIL-IS for Olsalazine, is expected to co-elute with the unlabeled drug, experience identical ionization efficiency, and compensate for any matrix effects or extraction inconsistencies. This intrinsic ability to mirror the analyte's behavior makes it the ideal internal standard for robust and reliable quantitative bioanalysis.
Comparative Analysis: this compound vs. Alternative Standards
To date, a publicly available, validated LC-MS/MS method detailing the use of this compound for the quantification of Olsalazine in biological matrices is not readily found in the scientific literature. However, the performance of a SIL-IS can be effectively demonstrated through the validated analysis of Olsalazine's active metabolite, mesalamine, using its deuterated analogue, mesalamine-d3.
The following sections present data from a validated UHPLC-MS/MS method for mesalamine in human plasma, which serves as a benchmark for the expected performance of a SIL-IS like this compound. This is followed by a theoretical comparison with a hypothetical method using a structural analog internal standard for Olsalazine.
Quantitative Performance Data
The data presented below is from a validated method for the quantification of mesalamine in human plasma using mesalamine-d3 as the internal standard.[2] This data exemplifies the high accuracy and precision achievable with a stable isotope-labeled internal standard.
Table 1: Accuracy and Precision of Mesalamine Quantification using Mesalamine-d3 Internal Standard [2]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Mesalamine | 0.10 (LLOQ) | 2.9 | 3.8 | 107.2 |
| 0.30 (LQC) | 1.5 | 2.5 | 105.3 | |
| 6.00 (MQC) | 0.6 | 1.3 | 103.8 | |
| 9.60 (HQC) | 0.8 | 1.6 | 104.5 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %CV: Percent Coefficient of Variation
Table 2: Recovery of Mesalamine and Mesalamine-d3 Internal Standard [2]
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Mesalamine | 0.30 | 82 |
| 6.00 | 90 | |
| 9.60 | 95 | |
| Mesalamine-d3 | 5.00 | 78 |
Theoretical Comparison of Internal Standards for Olsalazine Analysis
The following table provides a theoretical comparison of the expected performance of this compound against a hypothetical structural analog internal standard for the quantitative analysis of Olsalazine.
Table 3: Theoretical Performance Comparison of Internal Standards for Olsalazine
| Parameter | This compound (Stable Isotope Labeled) | Structural Analog Internal Standard |
| Chromatography | Co-elutes with Olsalazine, ensuring identical retention time and exposure to matrix effects. | Similar, but not identical, retention time to Olsalazine, leading to potential differential matrix effects. |
| Mass Spectrometry | Distinct mass-to-charge ratio (m/z) from Olsalazine, allowing for clear differentiation. Experiences identical ionization efficiency and suppression/enhancement. | Different m/z from Olsalazine. Ionization efficiency may differ, leading to less accurate correction. |
| Sample Preparation | Tracks Olsalazine through extraction and handling with identical recovery. | Recovery may differ from Olsalazine due to structural differences. |
| Accuracy & Precision | Expected to provide the highest accuracy and precision due to optimal correction for variability. | May provide acceptable accuracy and precision, but is more susceptible to validation failures and variability. |
| Method Robustness | Leads to a more robust and reliable method, less affected by minor variations in experimental conditions. | Method may be less robust and more prone to analytical issues. |
Experimental Protocols
The following is a detailed methodology for the quantitative analysis of mesalamine in human plasma using a stable isotope-labeled internal standard, which can be adapted for the analysis of Olsalazine with this compound.[2]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of human plasma into a pre-labeled microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Mesalamine-d3 in methanol).
-
Add 100 µL of 0.1 M HCl and vortex for 30 seconds.
-
Add 1.0 mL of ethyl acetate (B1210297) and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
UHPLC-MS/MS Conditions
-
UHPLC System: Shimadzu Nexera
-
Column: Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 10% B
-
1-3 min: 10-90% B
-
3-4 min: 90% B
-
4-4.1 min: 90-10% B
-
4.1-5 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: AB Sciex API 4000
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Mesalamine (derivatized): m/z 208.1 → 107.0
-
Mesalamine-d3 (derivatized): m/z 211.1 → 110.1
-
Mandatory Visualizations
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Olsalazine-13C6
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Olsalazine-13C6, ensuring compliance with safety regulations and minimizing environmental impact.
Chemical and Physical Properties
This compound is an isotopically labeled form of Olsalazine, an anti-inflammatory drug. While specific data for the 13C6 variant is limited, its chemical behavior is expected to be nearly identical to that of Olsalazine. The following table summarizes key properties of Olsalazine and its sodium salt, which are critical for understanding its handling and disposal requirements.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₆ | [1] |
| Molar Mass | 302.24 g/mol | [1] |
| Appearance | Solid Powder | [2] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| Stability | Stable under normal conditions | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
Hazard Identification and Safety Precautions
Olsalazine and its sodium salt are classified with the following hazards:
-
Acute Toxicity, Oral, Category 4: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity (single exposure), Category 3: May cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment:
-
Eye/Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a NIOSH-approved respirator.[6]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure laboratory safety. The following procedures are based on guidelines for chemical waste disposal.
Step 1: Waste Characterization and Segregation
-
Determine if the this compound waste is classified as hazardous waste according to federal, state, and local regulations.[6]
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.[6]
-
Unused or Expired Product: Keep in its original or a clearly labeled, sealed container.[6]
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a designated, sealed waste container.
-
Step 2: On-Site Deactivation and Disposal (for small quantities, if permitted) For small quantities of this compound, if institutional and local regulations permit, the following deactivation and disposal method can be used. This method is adapted from FDA guidelines for the disposal of non-flush list medicines.[7][8]
-
Do Not Crush: Do not crush tablets or capsules if applicable.[6][7]
-
Mix with Unpalatable Substance: Mix the this compound waste with an undesirable substance such as dirt, cat litter, or used coffee grounds.[6][7][8] This step makes the chemical less appealing to prevent accidental ingestion.
-
Seal Securely: Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[6][7]
-
Dispose in Trash: Dispose of the sealed container in the laboratory or household trash.[6][7]
-
Remove Personal Information: Ensure all personal or identifying information is removed from the original product label before recycling or disposing of the empty container.[6][7]
Step 3: Professional Waste Disposal For larger quantities or when required by regulations, this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Packaging: Ensure the waste is securely packaged and clearly labeled in accordance with Department of Transportation (DOT) regulations.
-
Manifest: Complete all necessary waste manifest forms as required by the EPA's Resource Conservation and Recovery Act (RCRA).[6]
-
Collection: Arrange for collection by a certified chemical waste disposal service.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.[6]
-
Ensure Ventilation: Make sure the area is well-ventilated. Avoid inhaling any dust.[6]
-
Wear PPE: Put on appropriate protective clothing, gloves, and eye/face protection. For larger spills, a NIOSH-approved respirator may be necessary.[6]
-
Containment: Safely contain the source of the spill.[6]
-
Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. Olsalazine | C14H10N2O6 | CID 22419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. canbipharm.com [canbipharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. fda.gov [fda.gov]
Personal protective equipment for handling Olsalazine-13C6
Essential Safety and Handling Guide for Olsalazine-13C6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
This compound is an isotopically labeled form of Olsalazine, an anti-inflammatory drug. While the isotopic label does not significantly alter the chemical's immediate hazardous properties, it is classified as a skin, eye, and respiratory irritant.[1][2][3] Adherence to these safety protocols is essential to minimize exposure and ensure safe handling.
Hazard Identification and Classification
The primary hazards associated with Olsalazine are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity: Oral, Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (single exposure), Category 3 | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of powder-free nitrile or neoprene chemotherapy gloves. The outer glove should be removed after handling and disposed of as hazardous waste. |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Eye and Face Protection | Goggles and Face Shield | Use chemical safety goggles and a face shield to protect against splashes. |
| Respiratory Protection | Respirator | If the Occupational Exposure Limit (OEL) is exceeded or if dust is generated, use an appropriate respirator. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Handling and Storage Protocol
-
Preparation : Work in a designated restricted area with proper ventilation. Ensure all necessary PPE is worn before handling the compound.
-
Weighing and Aliquoting : Conduct any procedures that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure.
-
Spill Management : In case of a spill, contain the source if safe to do so. Clean the area using a method that controls dust generation, such as a damp cloth or a filtered vacuum. Place all contaminated materials in a sealed, labeled container for disposal.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Segregate all this compound waste, including unused product and contaminated lab supplies (e.g., gloves, gowns, wipes), from other waste streams.
-
Containerization : Place all waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method : Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of it in regular trash or down the drain. Always adhere to federal, state, and local hazardous waste regulations.
Visual Guides
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Logical Relationship of Safety Requirements
Caption: Relationship between hazards and control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
